molecular formula C20H19FN4O2 B2609154 N-Descyclopropanecarbaldehyde Olaparib CAS No. 763111-47-3

N-Descyclopropanecarbaldehyde Olaparib

Numéro de catalogue: B2609154
Numéro CAS: 763111-47-3
Poids moléculaire: 366.396
Clé InChI: MFFUYEOGICAKCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Descyclopropanecarbaldehyde Olaparib is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUYEOGICAKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2191454-50-7
Record name 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: A Key Intermediate in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib (B1684210), a critical intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This document elucidates its chemical identity, synthesis, and its role as a process-related impurity in the final drug substance. Furthermore, it explores its application in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Detailed analytical methodologies for the characterization and quantification of this compound are also discussed, supported by quantitative data and experimental protocols.

Introduction: Unveiling N-Descyclopropanecarbaldehyde Olaparib

This compound is the common name used by chemical suppliers for the direct precursor to Olaparib. Its formal chemical name is 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone . This compound is a cornerstone in the manufacturing of Olaparib, a first-in-class PARP inhibitor approved for the treatment of various cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[1] The purity and characterization of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final Olaparib drug product. It is also classified as a process-related impurity, as any unreacted amount will be carried over into the final active pharmaceutical ingredient (API).[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one[1]
Synonyms This compound, Olaparib Amine impurity, 1-[5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoyl]piperazine[2]
CAS Number 763111-47-3[2]
Molecular Formula C₂₀H₁₉FN₄O₂[2]
Molecular Weight 366.4 g/mol [1][2]
Appearance White to Off-White Solid[3]
Storage 2-8°C Refrigerator[3]

Role in Synthesis and as a Process-Related Impurity

This compound is the penultimate intermediate in several patented synthetic routes to Olaparib. Its primary function is to serve as the molecular scaffold to which the cyclopropanecarbonyl group is attached in the final synthetic step.

Synthesis of Olaparib from this compound

The final step in Olaparib synthesis involves the acylation of the secondary amine of the piperazine (B1678402) ring in this compound with a cyclopropanecarbonyl moiety. This is typically achieved by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[2]

Olaparib Synthesis Intermediate This compound (4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone) Olaparib Olaparib Intermediate->Olaparib Acylation Reagent Cyclopropanecarbonyl chloride / Triethylamine Reagent->Olaparib Mechanism_of_Action cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N DNA_Repair_N DNA Repaired BER_N->DNA_Repair_N SSB_C DNA Single-Strand Break (SSB) Olaparib Olaparib (PARP Inhibition) SSB_C->Olaparib Replication DNA Replication Olaparib->Replication Unrepaired SSB DSB_C Double-Strand Break (DSB) Replication->DSB_C HR_Deficiency Homologous Recombination Deficiency (BRCA mutation) DSB_C->HR_Deficiency Repair Failure Cell_Death Cell Death HR_Deficiency->Cell_Death PROTAC_Synthesis_Workflow cluster_0 Components cluster_1 Synthesis Steps EGFR_Inhibitor EGFR Inhibitor Coupling1 Couple Inhibitors to Linker EGFR_Inhibitor->Coupling1 Olaparib_Analog Olaparib Analog (derived from this compound) Olaparib_Analog->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Coupling2 Couple E3 Ligase Ligand to Linker-Inhibitor Complex E3_Ligase_Ligand->Coupling2 Linker Trifunctional Linker Linker->Coupling1 Coupling1->Coupling2 Dual_PROTAC Dual-Targeting PROTAC (e.g., DP-C-4) Coupling2->Dual_PROTAC

References

An In-depth Technical Guide to N-Descyclopropanecarbaldehyde Olaparib: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib. This document details its chemical structure, its application in the synthesis of advanced therapeutic agents, and its use as a diagnostic imaging tool.

Chemical Structure and Properties

This compound is a derivative of Olaparib, a well-established inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the modification of the piperazine (B1678402) ring, rendering it a versatile intermediate for further chemical synthesis.

Chemical Structure:

  • Molecular Formula: C₂₀H₁₉FN₄O₂

  • Molecular Weight: 366.40 g/mol

  • CAS Number: 763111-47-3

  • IUPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]phthalazin-1(2H)-one

  • SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=O)=C2)C4=C1C=CC=C4

Physicochemical Properties:

PropertyValue
Purity ≥95%
Appearance White to off-white solid powder
Storage Conditions Store at 4°C for short term. For long-term storage, keep at -20°C or -80°C.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the development of novel cancer therapeutics and diagnostics. Its primary applications lie in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of Positron Emission Tomography (PET) imaging agents.

Synthesis of Dual-Targeting PROTACs

This compound is a key precursor in the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of two distinct cancer-related proteins.

Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)

This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.

Materials:

  • This compound

  • Gefitinib (EGFR inhibitor)

  • A trifunctional natural amino acid linker (e.g., a protected lysine (B10760008) derivative)

  • An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate)

Methodology:

  • Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of the PROTAC molecule. One functional group is modified for attachment of the E3 ligase ligand (e.g., via an azide (B81097) group for click chemistry).

  • Sequential Amide Coupling:

    • The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

    • Following purification, this compound is coupled to the remaining available functional group on the linker under similar amide coupling conditions.

  • E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dual-inhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).

  • Deprotection and Purification: Any protecting groups are removed, and the final dual-targeting PROTAC is purified using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Logical Workflow for Dual PROTAC Synthesis:

Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.

Development of PET Imaging Agents

By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), this compound can be radiolabeled with positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization and quantification of PARP expression in tumors.

Experimental Protocol: ⁶⁴Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging

Materials:

  • DOTA-conjugated this compound

  • ⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate)

  • Metal-free water and buffers

  • Solid-phase extraction (SPE) cartridges for purification

Methodology:

  • Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free buffer. ⁶⁴CuCl₂ is added, and the reaction mixture is heated at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

  • Quality Control: The radiochemical purity of the ⁶⁴Cu-DOTA-Olaparib is determined by radio-HPLC.

  • Purification: The radiolabeled product is purified from unreacted ⁶⁴Cu and other impurities using an SPE cartridge.

  • In Vivo PET Imaging and Biodistribution:

    • The purified ⁶⁴Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal models.

    • PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours) to visualize the tracer's distribution.

    • For biodistribution studies, tissues and organs are harvested at the end of the imaging period, weighed, and their radioactivity is measured using a gamma counter to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data from a Preclinical PET Imaging Study:

Tissue/OrganTumor Uptake (%ID/g) at 1 hour post-injection
Study Group (Tumor) 3.45 ± 0.47
Control Group (Tumor with blocking dose) 2.26 ± 0.30

The PARP Signaling Pathway and Mechanism of Action of Olaparib

Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

PARP-Mediated DNA Repair and Synthetic Lethality Pathway:

PARP_Pathway cluster_dna_damage DNA Damage and Repair cluster_cell_fate Cell Fate cluster_intervention Therapeutic Intervention DNA Damage DNA Damage SSB Single-Strand Break (SSB) DNA Damage->SSB PARP PARP SSB->PARP recruits Replication Fork Collapse Replication Fork Collapse SSB->Replication Fork Collapse leads to DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ BER Base Excision Repair (BER) PARP->BER activates Cell Survival Cell Survival BER->Cell Survival leads to HR->Cell Survival Apoptosis Apoptosis HR->Apoptosis failure leads to NHEJ->Cell Survival Replication Fork Collapse->DSB Olaparib Analog Olaparib Analog Olaparib Analog->PARP inhibits BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->HR impairs

Caption: The PARP signaling pathway and the mechanism of synthetic lethality.

Synthesis Pathway of N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-Descyclopropanecarbaldehyde Olaparib, a key intermediate in the synthesis of the PARP inhibitor Olaparib. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound, chemically known as 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone, is a crucial precursor in the manufacturing of Olaparib. The purity and efficient synthesis of this intermediate are paramount for the quality and yield of the final active pharmaceutical ingredient (API). This guide outlines a robust and well-documented three-step synthesis pathway commencing from 2-fluoro-5-formylbenzonitrile.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence involving the formation of a key benzoic acid intermediate, followed by an amide coupling with a protected piperazine, and concluding with a deprotection step.

Synthesis_Pathway A 2-Fluoro-5-formylbenzonitrile B Intermediate Olefin A->B Horner-Wadsworth-Emmons Reaction C 2-Fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid B->C Hydrolysis and Cyclization with Hydrazine (B178648) Hydrate (B1144303) Step 1 D tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoyl) piperazine-1-carboxylate C->D Amide Coupling with N-Boc-piperazine (HBTU) Step 2 E This compound D->E Boc Deprotection (HCl/Ethanol) Step 3

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Step 1)

ReactantsReagentsSolventReaction TimeTemperatureYieldPurity
2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrileSodium Hydroxide (B78521), Hydrazine Hydrate, Hydrochloric AcidWater19 hours70-90°C77%N/A

Table 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Step 2)

ReactantsReagentsSolventReaction TimeTemperatureYieldPurity
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazineHBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)N,N-Dimethylacetamide2 hoursRoom Temperature78%N/A

Table 3: Synthesis of this compound (Step 3)

ReactantReagentsSolventReaction TimeTemperatureYieldPurity
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylateConcentrated Hydrochloric Acid, Ammonium (B1175870) HydroxideEthanol (B145695)3 hoursRoom Temperature92%N/A

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This step involves the hydrolysis of the nitrile group of the olefin intermediate and subsequent cyclization with hydrazine hydrate.

Procedure:

  • A solution of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile is suspended in water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 1 hour.

  • The reaction is then cooled to 70°C, and hydrazine hydrate is added. The mixture is stirred for an additional 18 hours at this temperature.

  • After cooling to room temperature, the pH of the reaction mixture is adjusted to 4 with 8N hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the desired benzoic acid derivative as a white solid.[1]

Step1_Workflow cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization cluster_workup Work-up A Suspend Nitrile in Water B Add NaOH solution A->B C Heat to 90°C for 1h B->C D Cool to 70°C C->D E Add Hydrazine Hydrate D->E F Stir for 18h at 70°C E->F G Cool to Room Temperature F->G H Adjust pH to 4 with HCl G->H I Filter Precipitate H->I J Wash with Water and Diethyl Ether I->J K Dry under Vacuum J->K L L K->L Product: 2-Fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid

Caption: Experimental workflow for the synthesis of the benzoic acid intermediate.

Step 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

This step involves the amide coupling of the benzoic acid intermediate with N-Boc-piperazine.

Procedure:

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in N,N-dimethylacetamide, N-Boc-piperazine and HBTU are added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion of the reaction, the product is isolated by precipitation and filtration.

This reaction is a standard amide coupling procedure, and the work-up may involve aqueous extraction to remove excess reagents and byproducts.[2]

Step 3: Synthesis of this compound

This final step is the deprotection of the Boc group to yield the target molecule.

Procedure:

  • The starting material, tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol), is dissolved in ethanol (30 ml) at room temperature.

  • Concentrated hydrochloric acid (6 ml in 60 ml of water) is slowly added, and the mixture is stirred for 3 hours.

  • The reaction solution is then concentrated to approximately 50 ml.

  • The pH is adjusted to 10 with a 4N ammonium hydroxide solution.

  • The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 ml).

  • The combined organic phases are washed with water (50 ml) and dried over anhydrous sodium sulfate.

  • After filtration, the filtrate is allowed to stand overnight, during which the product precipitates as a white solid.

  • The solid is collected by filtration to give 9.9 g of this compound (92% yield).

Conclusion

The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The experimental protocols are well-defined and suitable for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to enhance efficiency and cost-effectiveness. This guide serves as a foundational document for researchers and professionals involved in the development and manufacturing of Olaparib and related compounds.

References

Olaparib Impurity Profile and Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a cornerstone in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations.[1][2] The efficacy and safety of Olaparib are intrinsically linked to its purity profile. A thorough understanding and control of impurities—arising from the manufacturing process, degradation, or storage—are paramount to ensure patient safety and meet stringent regulatory requirements. This guide provides a comprehensive overview of the impurity profile of Olaparib, methods for identification and characterization, and the underlying principles of its mechanism of action.

Olaparib Impurity Profile

Impurities in Olaparib can be broadly categorized into three main types: process-related impurities, degradation products, and nitrosamine (B1359907) impurities. Each category presents unique challenges in identification, quantification, and control.

Process-Related Impurities

These impurities are chemical entities that are formed during the synthesis of the Olaparib drug substance. They can include unreacted starting materials, intermediates, byproducts, and reagents. The specific profile of process-related impurities is highly dependent on the synthetic route employed in the manufacturing process. Several synthetic routes for Olaparib have been described in the literature, each with the potential to generate a unique set of impurities.[3][4][5]

A comprehensive analysis of the manufacturing process is crucial for the prospective identification of potential process-related impurities. This involves a detailed examination of each reaction step, the raw materials used, and the purification methods employed.

Degradation Products

Olaparib, like any pharmaceutical compound, is susceptible to degradation under various stress conditions, leading to the formation of degradation products. Forced degradation studies are intentionally conducted to identify these potential degradants and to develop stability-indicating analytical methods.[6][7][8][9] These studies typically expose Olaparib to harsh conditions such as acid, base, oxidation, heat, and light.

The identified degradation products provide critical insights into the stability of the drug substance and help in the selection of appropriate formulation and storage conditions.

Nitrosamine Impurities

Nitrosamine impurities are a class of potentially genotoxic impurities that have garnered significant regulatory attention in recent years. These impurities can form under specific chemical conditions if secondary or tertiary amines and nitrosating agents are present in the manufacturing process. Given that Olaparib's structure contains a piperazine (B1678402) moiety (a secondary amine), there is a potential for the formation of nitrosamine impurities. Regulatory bodies like the FDA and EMA have established strict acceptable intake (AI) limits for nitrosamine impurities due to their carcinogenic potential.[10][11]

Quantitative Analysis of Olaparib Impurities

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A/Q3B guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products.[12][13] For genotoxic impurities, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, which is used to derive acceptable limits in parts per million (ppm) based on the maximum daily dose of the drug.[10][12][14][15][16]

The maximum recommended daily dose of Olaparib is 600 mg (300 mg twice daily).[17] Based on this, the acceptable limits for various impurities can be calculated.

Table 1: Known Olaparib Impurities and their Classification

Impurity Name/IdentifierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type of Impurity
Olaparib763113-22-0C24H23FN4O3434.47Active Pharmaceutical Ingredient
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one763111-47-3C20H19FN4O2366.40Process-Related
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid763114-26-7C16H11FN2O3298.27Process-Related/Degradation
4-(3-(Piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one763111-46-2C20H20N4O2348.41Process-Related
Olaparib Nitroso Impurity 12742659-74-9C20H18FN5O3395.39Nitrosamine
Olaparib Desfluoro Impurity763113-06-0C24H24N4O3416.48Process-Related
Diamide Impurity of Olaparib2250242-62-5C36H28F2N6O4646.65Process-Related
Olaparib Dimethylbenzamide Impurity2415448-60-9C18H16FN3O2325.34Process-Related
6-Chloro-4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-oneN/AC24H22ClFN4O3468.91Process-Related
3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid420846-72-6C16H12N2O3280.28Process-Related
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide1956340-97-8C16H12FN3O2297.29Process-Related

Table 2: Calculated Permissible Limits for Olaparib Impurities

Impurity TypeGuidelineReporting ThresholdIdentification ThresholdQualification ThresholdPermissible Limit (ppm) for Genotoxic Impurities (based on 1.5 µ g/day TTC and 600 mg/day dose)
Unidentified ImpurityICH Q3A/B0.05%0.10%0.15%N/A
Identified ImpurityICH Q3A/B0.05%0.10%0.15%N/A
Genotoxic ImpurityICH M7N/AN/AN/A2.5 ppm

Note: The limits for unidentified and identified impurities are general thresholds from ICH Q3A/B and may be adjusted based on scientific justification and safety data. The permissible limit for genotoxic impurities is calculated as (TTC / Maximum Daily Dose) x 1,000,000.

Experimental Protocols for Impurity Identification

The identification and quantification of Olaparib impurities rely on sophisticated analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the most powerful and widely used method.[15][18][19]

Forced Degradation Study Protocol

A typical forced degradation study for Olaparib involves the following steps:[4][6][7][8][9][20][21]

  • Sample Preparation: Prepare solutions of Olaparib in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the Olaparib solution with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Treat the Olaparib solution with a strong base (e.g., 1N NaOH) at an elevated temperature for a defined period.

    • Oxidative Degradation: Treat the Olaparib solution with an oxidizing agent (e.g., 3-30% H2O2) at room temperature or elevated temperature.

    • Thermal Degradation: Expose solid Olaparib to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose a solution of Olaparib and solid drug substance to UV and visible light.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to separate and identify the degradation products.

LC-MS/MS Method for Impurity Profiling

A general LC-MS/MS method for the analysis of Olaparib and its impurities would involve the following:[11][15][18][19][22][23][24][25]

  • Sample Preparation:

    • Dissolve the Olaparib sample (drug substance or drug product) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation (LC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

    • Injection Volume: A small volume (e.g., 5-20 µL) is injected onto the column.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Olaparib and its impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is employed for accurate mass measurements and structural elucidation.

    • Data Acquisition: Full scan MS data is acquired to detect all ions within a specified mass range. Product ion scans (MS/MS) are performed on the detected impurity ions to obtain fragmentation patterns for structural identification.

  • Data Analysis:

    • The acquired data is processed using specialized software to identify potential impurities by comparing their mass-to-charge ratios (m/z) and retention times with those of known reference standards or by interpreting the fragmentation patterns to propose structures for unknown impurities.

Visualizations

Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib exerts its anticancer effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[5][6][18][26][27][28] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[1][8][19][29][30] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Olaparib_Mechanism_of_Action cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair Pathways cluster_Cellular_Outcome Cellular Outcome cluster_BRCA_Deficient In BRCA-Deficient Cells DNA_SSB Single-Strand Break (SSB) DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB unrepaired SSBs lead to DSBs during replication PARP_Repair PARP-mediated SSB Repair DNA_SSB->PARP_Repair activates HR_Repair BRCA-mediated Homologous Recombination (HR) DNA_DSB->HR_Repair activates HR_Deficient Deficient HR Repair Cell_Survival Cell Survival (DNA Repaired) PARP_Repair->Cell_Survival leads to HR_Repair->Cell_Survival leads to Cell_Death Cell Death (Apoptosis) Olaparib Olaparib Olaparib->PARP_Repair inhibits HR_Deficient->Cell_Death unrepaired DSBs lead to

Caption: Olaparib's mechanism of action via PARP inhibition and synthetic lethality in BRCA-deficient cells.

Experimental Workflow for Olaparib Impurity Identification by LC-MS

The following diagram illustrates a typical workflow for identifying and characterizing impurities in an Olaparib sample using LC-MS.

LCMS_Workflow Start Start: Olaparib Sample Sample_Prep 1. Sample Preparation - Dissolution - Filtration Start->Sample_Prep LC_Separation 2. Liquid Chromatography (LC) - C18 Column - Gradient Elution Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometry (MS) - ESI (+) - Full Scan & MS/MS LC_Separation->MS_Detection Data_Analysis 4. Data Analysis - Peak Detection - Mass-to-Charge Ratio (m/z) - Retention Time (RT) MS_Detection->Data_Analysis Impurity_ID 5. Impurity Identification - Comparison with Standards - Fragmentation Pattern Analysis Data_Analysis->Impurity_ID Quantification 6. Quantification - Area Under the Curve (AUC) - Comparison to Reference Standard Impurity_ID->Quantification Report End: Impurity Profile Report Quantification->Report

Caption: A streamlined workflow for the identification and quantification of Olaparib impurities using LC-MS.

Logical Relationship: Impurity Profiling and Control Strategy

This diagram illustrates the logical relationship between the identification of impurities and the development of a comprehensive control strategy for Olaparib, ensuring its quality, safety, and efficacy.

Impurity_Control_Strategy cluster_Identification Impurity Identification cluster_Assessment Risk Assessment cluster_Control Control Strategy Process_Knowledge Process Knowledge (Synthetic Route) Structure_Elucidation Structure Elucidation Process_Knowledge->Structure_Elucidation Process_Optimization Process Optimization & In-Process Controls Process_Knowledge->Process_Optimization Forced_Degradation Forced Degradation Studies Forced_Degradation->Structure_Elucidation Analytical_Methods Analytical Methods (LC-MS, NMR, etc.) Analytical_Methods->Structure_Elucidation Toxicity_Prediction Toxicity Prediction (e.g., (Q)SAR for Genotoxicity) Structure_Elucidation->Toxicity_Prediction Regulatory_Guidelines Regulatory Guidelines (ICH Q3A/B, M7) Toxicity_Prediction->Regulatory_Guidelines Specification_Setting Specification Setting (Acceptance Criteria) Regulatory_Guidelines->Specification_Setting Stability_Monitoring Stability Monitoring Process_Optimization->Stability_Monitoring Specification_Setting->Process_Optimization Specification_Setting->Stability_Monitoring

Caption: The logical progression from impurity identification to the establishment of a robust control strategy for Olaparib.

Conclusion

A comprehensive understanding of the Olaparib impurity profile is a critical aspect of its development, manufacturing, and clinical use. This technical guide has provided an in-depth overview of the types of impurities associated with Olaparib, the analytical methodologies for their identification and quantification, and the regulatory framework for their control. The provided visualizations of Olaparib's mechanism of action and experimental workflows serve as valuable tools for researchers and drug development professionals. By implementing a robust impurity control strategy based on sound scientific principles and regulatory expectations, the safety and efficacy of this important anticancer agent can be ensured for patients worldwide.

References

An In-depth Technical Guide to the Degradation Products of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Olaparib's degradation products. Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration.[3]

Forced degradation studies are essential for identifying potential degradants that could form under various stress conditions.[4][5] This document synthesizes findings from key studies, detailing the experimental protocols used, summarizing quantitative data, and illustrating the degradation pathways and analytical workflows.

Summary of Olaparib Degradation

Olaparib has been shown to be susceptible to degradation under specific stress conditions, primarily hydrolytic (acidic and basic) and oxidative environments.[1][6][7] It generally remains stable under neutral hydrolytic, dry heat, and photolytic stress conditions.[1][6][7] The most significant degradation occurs under basic hydrolysis.[3][4]

Identified Degradation Products (DPs)

Several degradation products have been identified across various studies. The primary degradation pathways involve the hydrolysis of the amide bond.[8]

Degradation Product (DP)Molecular Mass (m/z)Formation ConditionReference
DP-1 / DP-O1299.0833 [M+H]⁺Basic Hydrolysis[1][8][9]
DP-2367 [M+H]⁺Basic Hydrolysis[1][9]
DP1 (Impurity I)-Acidic Hydrolysis[10]
DP2 (Impurity II)-Acidic Hydrolysis[10]
D3 (Impurity II)-Oxidation[10]
Four Unspecified DPs-Hydrolytic (Acidic & Basic), Oxidative[1][6]
Quantitative Degradation Data

The extent of Olaparib degradation varies significantly with the nature and severity of the stress condition.

Stress ConditionReagent/ParametersDurationDegradation (%)Identified DPsReference
Acid Hydrolysis 1N HCl1 hour @ 80°CSignificantDP1, DP2[10]
5M HCl-12.69%-
Alkaline Hydrolysis 1M NaOH360 min @ 60°CExtensiveDP-O1, DP-O2[4][8]
1N NaOH1 hour @ 80°CStableNone[10]
0.2M NaOH10 hours @ 70°CSignificantDP-O1, DP-O2[3]
5M NaOH-2.60%-[11]
Oxidative 30% H₂O₂1 hour @ 80°C13.92%D3[10]
--2.55%-[11]
Thermal --StableNone[11]
Photolytic --StableNone[11]

Note: Discrepancies in stability under similar conditions (e.g., alkaline hydrolysis) across different studies may be attributed to variations in experimental protocols, such as the solvent systems used.[3][4]

Experimental Protocols

The characterization of Olaparib's degradation products relies on a combination of stress testing followed by advanced analytical techniques.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted as per International Council for Harmonisation (ICH) guidelines to accelerate the degradation process.[1][11]

  • Acid Hydrolysis : Olaparib is treated with 1N HCl at 80°C for 1 hour. The solution is then neutralized before analysis.[10]

  • Alkaline Hydrolysis : The drug is subjected to 1M NaOH at 60°C, with samples taken at multiple time points up to 360 minutes for kinetic analysis.[3][4] Alternatively, conditions such as 1N NaOH at 80°C for 1 hour have also been used.[10]

  • Oxidative Degradation : Olaparib is exposed to 30% hydrogen peroxide (H₂O₂) at 80°C for 1 hour.[10]

  • Thermal Degradation : The solid drug substance is exposed to dry heat.[1]

  • Photolytic Degradation : The drug is exposed to UV light.[1][11]

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary separation techniques employed.[3][4]

Chromatographic Systems:

  • Method 1 (LC-ESI-Q-TOF-MS/MS) :

  • Method 2 (LC-MS) :

    • Column : BDS Hypersil C8 (250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase : 0.01M ammonium acetate buffer (pH 4.5) and Acetonitrile.[10]

    • Flow Rate : 1.0 mL/min.[10]

    • Detection : PDA detector at 220 nm.[10]

  • Method 3 (RP-HPLC) :

    • Column : Waters Symmetry C18 (150 x 4.6 mm, 5 µm).[11][12]

    • Mobile Phase : Ammonium acetate buffer (pH 3.5 with glacial acetic acid) and methanol (B129727) (50:50 v/v).[11][12]

    • Flow Rate : 1.0 mL/min.[11][12]

    • Detection : UV at 254 nm.[11][12]

Structure Elucidation Techniques:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry, particularly LC-ESI-Q-TOF-MS/MS, is used for the characterization and structural elucidation of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.[1][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For major degradation products that can be isolated using techniques like preparative HPLC, ¹H and ¹³C NMR spectroscopy are used for definitive structure confirmation.[1][6]

Visualizations: Workflows and Pathways

Experimental Workflow for Degradation Analysis

The following diagram illustrates the typical workflow for a forced degradation study of Olaparib.

G cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analytical Characterization cluster_output Results drug Olaparib API acid Acid Hydrolysis (e.g., 1N HCl, 80°C) drug->acid base Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) drug->base oxide Oxidation (e.g., 30% H2O2, 80°C) drug->oxide other Thermal / Photolytic Stress drug->other hplc Separation (Stability-Indicating HPLC/UHPLC) base->hplc Stressed Sample ms Identification (LC-MS/MS, Q-TOF) hplc->ms nmr Structure Confirmation (Preparative HPLC & NMR) ms->nmr profile Stability Profile nmr->profile pathway Degradation Pathway nmr->pathway dps Identified DPs nmr->dps

Forced degradation and analysis workflow.
Proposed Degradation Pathway under Basic Hydrolysis

The primary degradation pathway for Olaparib under basic conditions involves the hydrolysis of the amide linkage.

G cluster_conditions Stress Condition Olaparib Olaparib (m/z 435) DP_O1 Degradation Product 1 (DP-O1) Benzoic Acid Derivative (m/z 299.08) Olaparib->DP_O1 Amide Bond Hydrolysis DP_O2 Degradation Product 2 (DP-O2) (m/z 367) Olaparib->DP_O2 Hydrolysis condition Basic Hydrolysis (NaOH, H₂O, Δ)

Olaparib degradation in basic conditions.

References

N-Descyclopropanecarbaldehyde Olaparib: A Technical Guide to a Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 763111-47-3

This in-depth technical guide provides a comprehensive overview of N-Descyclopropanecarbaldehyde Olaparib, a key chemical intermediate in the development of advanced cancer therapeutics. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and its pivotal role in the creation of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound, also known by its IUPAC name 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone, is a derivative of the potent PARP inhibitor, Olaparib.[1][2] Its significance lies in its utility as a precursor for more complex molecules designed for targeted protein degradation.

PropertyValueReference
CAS Number 763111-47-3[1]
Molecular Formula C₂₀H₁₉FN₄O₂[3][4][5]
Molecular Weight 366.39 g/mol [3][4][5]
Appearance White to off-white solid powder
Purity ≥97%
Solubility Soluble in DMSO (≥100 mg/mL), insoluble in water. For in vivo use, protocols with co-solvents like PEG300, Tween-80, and saline, or corn oil are available.[6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[6]

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of this compound has been reported, starting from tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate.[1]

Synthesis of this compound

Starting Material: tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Procedure:

  • Dissolve the starting material (13.6 g, 29 mmol) in 30 ml of ethanol (B145695) at room temperature.[1]

  • Slowly add 6 ml of concentrated hydrochloric acid (60 ml) to the solution.[1]

  • Continuously stir the reaction mixture for 3 hours.[1]

  • After the reaction is complete, concentrate the solution to approximately 50 ml.[1]

  • Adjust the pH to 10 using a 4N NH₄OH solution.[1]

  • Extract the reaction mixture with dichloromethane (B109758) (3 x 50 ml).[1]

  • Combine the organic phases and wash with 50 ml of water.[1]

  • Dry the organic phase by adding anhydrous sodium sulfate (B86663) and stirring for 30 minutes.[1]

  • Filter to remove the sodium sulfate.

  • Allow the filtrate to stand overnight to facilitate product precipitation.[1]

  • Collect the resulting white solid product by filtration to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (9.9 g, 92% yield).[1]

Application in Dual-Targeting PROTACs

This compound serves as a crucial building block in the synthesis of innovative dual-targeting PROTACs, such as DP-C-4, which simultaneously induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[7][8][9]

Rationale for Dual EGFR and PARP Degradation

Both EGFR and PARP are key players in cancer cell proliferation and survival. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and survival. PARP is essential for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient DNA double-strand break repair mechanisms (e.g., BRCA mutations) leads to synthetic lethality. A dual-degrader PROTAC targeting both proteins offers a novel therapeutic strategy to overcome resistance and enhance anti-cancer efficacy.

DP-C-4: A Case Study

The research by Zheng et al. outlines the rational design and synthesis of DP-C-4, a Cereblon-based dual PROTAC.[7] In this molecule, a derivative of this compound acts as the PARP-targeting warhead, while Gefitinib targets EGFR. These are connected via a linker to a Cereblon (CRBN) E3 ligase ligand.

Quantitative Data on Protein Degradation by DP-C-4:

The efficacy of DP-C-4 was evaluated in SW1990 cancer cells.

CompoundTarget ProteinConcentration (μM)Degradation EffectReference
DP-C-4 EGFR1-50Dose-dependent degradation[8]
DP-C-4 PARP1-50Dose-dependent degradation[8]

The study demonstrated that DP-C-1, a closely related analogue, showed the most significant degradation of both EGFR and PARP in SW1990 cells.[10] The degradation was confirmed to be mediated by the ubiquitin-proteasome system, as the effect was reversed by the proteasome inhibitor MG132.[10]

Experimental Protocol: Western Blotting for Protein Degradation

Objective: To assess the degradation of EGFR and PARP in cancer cells following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Culture SW1990 cells to optimal confluency. Treat the cells with varying concentrations of the PROTAC (e.g., DP-C-4) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of EGFR and PARP, normalized to the loading control.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways of the targeted proteins is crucial for appreciating the therapeutic potential of molecules derived from this compound.

PARP Inhibition and DNA Damage Repair

Olaparib and its analogues function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP->BER activates Olaparib Olaparib Analogue (from this compound) Olaparib->PARP inhibits DNA_DSB DNA Double-Strand Break Replication->DNA_DSB converts SSB to DSB HR_Proficient Homologous Recombination (HR Proficient) DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination (HR Deficient) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSB Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death fails to repair DSB

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds & activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits PI3K PI3K EGFR->PI3K recruits & activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation promotes

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC Dual PROTAC (e.g., DP-C-4) POI Target Proteins (EGFR & PARP) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated Target Proteins Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

Future Directions and Conclusion

This compound is a versatile and valuable intermediate in the synthesis of targeted anti-cancer agents. Its application in the development of dual-targeting PROTACs highlights a promising frontier in cancer therapy, aiming to overcome drug resistance and improve treatment outcomes by simultaneously targeting multiple oncogenic pathways. Further research into the optimization of linkers and E3 ligase ligands in PROTACs derived from this intermediate will likely lead to the development of even more potent and selective cancer therapeutics. This technical guide provides a foundational understanding for researchers to explore and expand upon the potential of this important chemical entity.

References

N-Descyclopropanecarbaldehyde Olaparib: A Technical Overview of a Key Olaparib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Descyclopropanecarbaldehyde Olaparib, systematically named 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. As an impurity and synthetic precursor, understanding the physical and chemical properties of this compound is paramount for quality control, process optimization, and regulatory compliance in the manufacturing of Olaparib. This technical guide provides a summary of its known physical and chemical characteristics, synthetic pathways, and analytical considerations.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one[3][4]
Synonyms This compound, Olaparib Impurity D[1]
CAS Number 763111-47-3[5][6]
Molecular Formula C₂₀H₁₉FN₄O₂[5][6]
Molecular Weight 366.40 g/mol [5][6]
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 100 mg/mL (272.93 mM) Water: < 0.1 mg/mL[5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7]

Synthesis

The synthesis of this compound is a key step in the overall manufacturing process of Olaparib. One common synthetic route involves the deprotection of a Boc-protected precursor.

A general synthetic scheme is outlined below:

Synthesis of this compound tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate This compound This compound tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate->this compound HCl, Ethanol Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare standard solution of this compound in diluent Sample_Preparation Dissolve sample containing the analyte in diluent Filtration Filter solutions through 0.45 µm filter Injection Inject sample onto RP-C18 column Filtration->Injection Elution Isocratic or gradient elution with a mobile phase (e.g., Acetonitrile/Buffer) Injection->Elution Detection UV detection at an appropriate wavelength Elution->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify against the standard curve Integration->Quantification

References

An In-depth Technical Guide on the Mechanism of Action of N-Descyclopropanecarbaldehyde Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Descyclopropanecarbaldehyde Olaparib (B1684210) is a crucial chemical entity in the advancement of targeted protein degradation, functioning as a high-affinity ligand for Poly (ADP-ribose) polymerase (PARP). While structurally analogous to the well-characterized PARP inhibitor Olaparib, its primary application lies not in direct therapeutic intervention but as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide delineates the dual-faceted mechanism of action of N-Descyclopropanecarbaldehyde Olaparib. Firstly, it explores its intrinsic PARP-inhibitory functions, drawing parallels with its parent compound, Olaparib. Secondly, it details its role as a PARP-targeting warhead within a PROTAC molecule, exemplified by the dual-degrader DP-C-4, which simultaneously targets both the Epidermal Growth Factor Receptor (EGFR) and PARP for degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on PARP inhibition, and detailed experimental protocols relevant to its characterization.

The Foundational Mechanism: PARP Inhibition by the Olaparib Moiety

The core of this compound's biological activity stems from its olaparib substructure, a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are central to the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The mechanism of PARP inhibition by the Olaparib moiety is twofold: catalytic inhibition and PARP trapping.

Catalytic Inhibition

The Olaparib moiety competitively binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site on PARP1 and PARP2. This prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage. The inhibition of PARP's catalytic activity leads to an accumulation of unrepaired SSBs.

PARP Trapping

Beyond catalytic inhibition, a key cytotoxic mechanism of Olaparib and its analogues is the trapping of PARP1 and PARP2 on DNA.[1][2] After binding to a DNA break, PARP undergoes a conformational change. The binding of a PARP inhibitor, such as the Olaparib moiety, stabilizes this PARP-DNA complex, preventing the enzyme's dissociation and blocking access for other repair factors. These trapped PARP-DNA complexes are highly cytotoxic, as they can be converted into lethal DNA double-strand breaks (DSBs) during DNA replication.[1][2] The potency of a PARP inhibitor is often correlated with its ability to trap PARP, which can be more cytotoxic than the accumulation of SSBs from catalytic inhibition alone.[1][2]

The following diagram illustrates the dual mechanism of PARP inhibition by the Olaparib moiety.

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP Activity cluster_2 Cellular Outcomes SSB SSB PARP1_2 PARP1/2 Recruitment SSB->PARP1_2 PARylation PAR Chain Synthesis (PARylation) PARP1_2->PARylation Trapped_PARP Trapped PARP-DNA Complex PARP1_2->Trapped_PARP Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair SSB Repair (BER) Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Olaparib_moiety Olaparib Moiety (this compound) Olaparib_moiety->PARP1_2 PARP Trapping Olaparib_moiety->PARylation Catalytic Inhibition Apoptosis Apoptosis DSB DNA Double-Strand Break (DSB) Trapped_PARP->DSB DSB->Apoptosis cluster_0 PROTAC Components cluster_1 Cellular Machinery cluster_2 PROTAC Action and Outcome PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (PARP-PROTAC-E3 Ligase) PROTAC->Ternary_Complex PARP_Ligand N-Descyclopropanecarbaldehyde Olaparib (PARP Ligand) PARP_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker Linker Linker->PROTAC PARP PARP Protein PARP->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_PARP Polyubiquitinated PARP Ub->Ub_PARP Proteasome 26S Proteasome Degradation PARP Degradation Proteasome->Degradation Ternary_Complex->Ub_PARP Ubiquitination Ub_PARP->Degradation cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture Cell Culture Treatment Treat with PARP Inhibitor and/or DNA Damaging Agent Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fractionation Chromatin Fractionation Harvest->Fractionation Protein_Quant Protein Quantification Fractionation->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunodetection Immunodetection (Anti-PARP, Anti-Histone) Western_Blot->Immunodetection Quantification Quantification of Chromatin-Bound PARP Immunodetection->Quantification

References

Methodological & Application

Synthesis of N-Descyclopropanecarbaldehyde Olaparib: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are critical components of the DNA damage response (DDR) pathway.[6][7][8] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, inhibition of PARP leads to an accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[9][10][11][12] The metabolism of Olaparib in vivo can lead to the formation of various derivatives, including N-Descyclopropanecarbaldehyde Olaparib. The synthesis of this metabolite is essential for a comprehensive understanding of Olaparib's pharmacokinetic and pharmacodynamic profiles. This document provides a theoretical framework and a detailed experimental protocol for the chemical synthesis of this compound from Olaparib.

Proposed Synthetic Route

The proposed synthesis involves the selective hydrolysis of the amide bond linking the cyclopropanecarbonyl group to the piperazine (B1678402) ring of Olaparib. Given the stability of the phthalazinone core and the other amide bond in the molecule, a carefully controlled acid-catalyzed hydrolysis is proposed as a viable method.

Reaction Scheme:

G Olaparib Olaparib Reagents HCl (conc.) Heat Olaparib->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • Olaparib

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Olaparib (1.0 g, 2.29 mmol) in a mixture of deionized water (20 mL) and concentrated hydrochloric acid (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours). The reaction is expected to be complete within 6-12 hours.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Summary of Expected Reaction Parameters and Product Characteristics.

ParameterExpected Value
Starting MaterialOlaparib
ProductThis compound
Molecular Formula (Product)C₂₀H₁₉FN₄O₂
Molecular Weight (Product)366.39 g/mol
Proposed ReactionAcid-catalyzed hydrolysis
ReagentsConcentrated HCl, Water
Reaction TemperatureReflux (~100-110 °C)
Expected Yield60-80% (theoretical)
Purification MethodSilica Gel Column Chromatography

Visualizations

Olaparib's Mechanism of Action in DNA Repair

Olaparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cells with competent homologous recombination (HR) repair, the resulting double-strand breaks (DSBs) can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA mutations), these DSBs are lethal.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP activates SSB_repair SSB Repair PARP->SSB_repair DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSB leads to Olaparib Olaparib Olaparib->PARP inhibits HR_repair Homologous Recombination Repair DSB->HR_repair Cell_survival Cell Survival HR_repair->Cell_survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer activates DSB_cancer Double-Strand Break (DSB) PARP_cancer->DSB_cancer unrepaired SSB leads to Olaparib_cancer Olaparib Olaparib_cancer->PARP_cancer inhibits HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death

Caption: Mechanism of Olaparib-induced synthetic lethality.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized below.

Workflow start Start: Olaparib reaction Acid Hydrolysis (HCl, Reflux) start->reaction workup Neutralization & Aqueous Work-up reaction->workup extraction Solvent Extraction (DCM) workup->extraction purification Column Chromatography extraction->purification product Product: N-Descyclopropanecarbaldehyde Olaparib purification->product analysis Characterization (NMR, MS) product->analysis end End analysis->end

Caption: Synthetic and purification workflow.

Discussion

The proposed protocol for the synthesis of this compound relies on the principle of acid-catalyzed amide hydrolysis. The use of concentrated hydrochloric acid and heat provides the necessary conditions to cleave the relatively stable amide bond. It is anticipated that the phthalazinone core and the other amide linkage within the Olaparib structure will remain intact under these conditions due to their different chemical environments and potential resonance stabilization. However, optimization of reaction time and temperature may be necessary to maximize the yield of the desired product and minimize potential side reactions, such as hydrolysis of the phthalazinone ring or other undesired degradation. The purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts. The successful synthesis and purification of this compound will provide a valuable tool for further research into the pharmacology and metabolism of Olaparib.

References

Application Note: Quantitative Analysis of N-Descyclopropanecarbaldehyde Olaparib using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Descyclopropanecarbaldehyde Olaparib, a metabolite of the PARP inhibitor Olaparib, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic and metabolic studies of Olaparib.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers. The metabolism of Olaparib is a critical aspect of its pharmacology, influencing both efficacy and potential drug-drug interactions. This compound is a metabolite formed through the cleavage of the cyclopropanecarbonyl group from the piperazine (B1678402) moiety of the parent drug. Accurate quantification of this metabolite is essential for a comprehensive understanding of Olaparib's metabolic profile and its contribution to the overall pharmacological effect. This LC-MS/MS method provides the necessary sensitivity and specificity for the determination of this compound in a biological matrix.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., Olaparib-d8 or a suitable analogue)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound367.16281.1025
367.16185.0835
Olaparib (for reference)435.18367.1228
435.18281.1038
Olaparib-d8 (Internal Standard)443.22375.1528

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

Quantitative Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the analysis of this compound.

ParameterThis compound
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5
Accuracy at LLOQ (%) 85 - 115
Precision at LLOQ (%CV) < 20
Accuracy at LQC, MQC, HQC (%) 85 - 115
Precision at LQC, MQC, HQC (%CV) < 15
Matrix Effect (%) 90 - 110
Recovery (%) > 85

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Metabolic Pathway of Olaparib

cluster_legend Legend Olaparib Olaparib (C24H23FN4O3) Metabolite This compound (C20H19FN4O2) Olaparib->Metabolite Dealkylation (CYP450 mediated) Other Other Metabolites (Hydroxylation, Dehydrogenation, etc.) Olaparib->Other Oxidation Parent Parent Drug Metabolite_legend Target Metabolite Other_Metabolites Other Metabolites

Caption: Metabolic conversion of Olaparib.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS analytical workflow.

Conclusion

The described LC-MS/MS method provides a robust and reliable platform for the quantitative analysis of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for supporting pharmacokinetic and metabolism studies in the development and clinical application of Olaparib. The provided protocol and performance characteristics can serve as a valuable starting point for researchers in the field.

Application Notes and Protocols: Synthesis of Olaparib-Based PROTACs Using N-Descyclopropanecarbaldehyde Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway and are validated therapeutic targets in oncology.[6][7][8] Olaparib is a potent PARP inhibitor approved for treating various cancers, especially those with BRCA1/2 mutations.[6][8] Developing PROTACs based on Olaparib offers a promising strategy to eliminate the entire PARP protein, potentially overcoming resistance mechanisms associated with traditional inhibitors and ablating both enzymatic and scaffolding functions.[6][7]

N-Descyclopropanecarbaldehyde Olaparib is a key intermediate and analogue of Olaparib, designed for the efficient synthesis of Olaparib-based PROTACs.[9][10][11] It provides a strategic attachment point for linkers, facilitating the conjugation to various E3 ligase ligands. This document provides detailed protocols and application notes for utilizing this compound in the synthesis and evaluation of PARP-targeting PROTACs, including novel dual-targeting degraders.

This compound: Properties

This compound serves as the PARP-targeting warhead for PROTAC synthesis. Its chemical properties are summarized below.

PropertyValueReference
Chemical Name 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone
CAS Number 763111-47-3[12]
Molecular Formula C₂₀H₁₉FN₄O₂[12]
Molecular Weight 366.40 g/mol [12]
Purity ≥95%[12]
Solubility (DMSO) ≥ 100 mg/mL (272.93 mM)[10]
Solubility (In Vivo) ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[9][10]
Storage 4°C[12]

PROTAC Synthesis and Design

The synthesis of an Olaparib-based PROTAC using this compound involves coupling the warhead to a linker, which is then conjugated to an E3 ligase ligand. The choice of E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the nature of the linker are critical for the efficacy of the final PROTAC.[2][6][13][14]

General Synthesis Workflow

The synthesis follows a convergent strategy where the Olaparib analogue, the linker, and the E3 ligase ligand are prepared and then coupled in the final steps.

G cluster_0 Reactants cluster_1 Synthesis Steps cluster_2 Final Product A N-Descyclopropanecarbaldehyde Olaparib (Warhead) S1 Step 1: Couple Warhead to Linker A->S1 B Linker Precursor (e.g., N-Boc-amino acid) B->S1 C E3 Ligase Ligand (e.g., Pomalidomide (B1683931)/VH032) S3 Step 3: Couple Linker-Warhead to E3 Ligase Ligand C->S3 S2 Step 2: Deprotection (if necessary) S1->S2 S2->S3 FP Olaparib-Linker-E3 Ligase (Final PROTAC) S3->FP

Caption: General workflow for Olaparib-based PROTAC synthesis.
Experimental Protocol: Synthesis of an Olaparib-CRBN PROTAC

This protocol describes a representative synthesis of an Olaparib-based PROTAC using this compound, a polyethylene (B3416737) glycol (PEG) linker, and a pomalidomide-derived CRBN ligand.

Materials:

  • This compound

  • N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (PEG linker precursor)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DMF (Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Coupling of Linker to this compound

  • Dissolve this compound (1.0 eq) and N-Boc-(2-(2-aminoethoxy)ethoxy)acetic acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent under reduced pressure to yield the amine-functionalized Olaparib-linker conjugate.

Step 3: Coupling to CRBN Ligand (Pomalidomide derivative)

  • In a separate flask, prepare an activated pomalidomide derivative (e.g., with a carboxylic acid handle).

  • Dissolve the amine-functionalized Olaparib-linker from Step 2 (1.0 eq) and the activated pomalidomide derivative (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction as described in Step 1 (ethyl acetate wash).

  • Purify the final PROTAC molecule using preparative HPLC to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application: Dual-Targeting PROTACs for EGFR and PARP Degradation

A novel application of Olaparib-based PROTACs is the creation of dual-targeting molecules that can degrade two distinct proteins simultaneously.[15] this compound has been used to synthesize DP-C-4, a PROTAC that degrades both EGFR and PARP.[9][10] This is achieved by using a "star-type" linker, such as a trifunctional amino acid, to connect the Olaparib warhead, an EGFR inhibitor (e.g., Gefitinib), and an E3 ligase ligand.[15]

G cluster_0 Dual PROTAC Components cluster_1 Cellular Machinery PROTAC Dual PROTAC (DP-C-4) EGFR_W Gefitinib (EGFR Warhead) PROTAC->EGFR_W binds PARP_W Olaparib (PARP Warhead) PROTAC->PARP_W binds E3_L CRBN Ligand PROTAC->E3_L recruits E3 CRBN E3 Ligase PROTAC->E3 recruits EGFR EGFR PROTAC->EGFR binds PARP PARP PROTAC->PARP binds Linker Star-Type Linker EGFR_W->Linker PARP_W->Linker E3_L->Linker Prot Proteasome EGFR->Prot Ubiquitination & Degradation PARP->Prot Ubiquitination & Degradation

Caption: Mechanism of a dual PROTAC targeting EGFR and PARP.

Protocols for Biological Evaluation

Cell Culture and Treatment
  • Culture cancer cell lines (e.g., SW1990 for dual PARP/EGFR degradation, H1299) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized PROTAC in DMSO.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24, 36, or 48 hours).[15] An equivalent volume of DMSO should be used as a vehicle control.

  • For proteasome inhibition experiments, pre-treat cells with MG132 (a proteasome inhibitor, typically 10-20 µM) for 2-4 hours before adding the PROTAC.[15]

Western Blotting for Protein Degradation
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PARP1, anti-EGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) to determine the percentage of protein degradation relative to the vehicle control.

Quantitative Data and Performance

The efficacy of PROTACs synthesized from Olaparib analogues has been demonstrated in various cancer cell lines. The data below is compiled from studies on dual-targeting PROTACs.

Table 1: Degradation Efficacy of Dual PARP/EGFR PROTACs
CompoundCell LineTarget(s)Treatment TimeMax Degradation (%)Optimal Conc.Reference
DP-C-1 SW1990EGFR & PARP24-36 h>80% for both100-1000 nM[15]
DP-V-4 H1299EGFR & PARP36 h>75% for both~1000 nM[15]
DP-V-4 A431EGFR & PARP36 hSignificantNot specified[15]
MP-OV H1299PARP only36 h>80%~1000 nM[15]
MP-GV H1299EGFR only36 h>80%~1000 nM[15]

Note: MP-OV and MP-GV are mono-PROTACs for PARP and EGFR, respectively, used as controls.[15]

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system. The dual degradation of PARP and EGFR can simultaneously disrupt two critical pathways for cancer cell survival: DNA repair and growth factor signaling.

General PROTAC Mechanism

G cluster_0 Ternary Complex Formation POI Protein of Interest (e.g., PARP1) PROTAC PROTAC POI->PROTAC binds POI_Ub Poly-ubiquitinated Protein POI->POI_Ub becomes E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->PROTAC binds Ub Ubiquitin E3->Ub transfers Ub->POI to Proteasome Proteasome POI_Ub->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation results in Recycle PROTAC & E3 Ligase Recycled Proteasome->Recycle G cluster_EGFR EGFR Pathway cluster_PARP DNA Repair Pathway EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis / Cell Death Proliferation->Apoptosis Inhibition promotes Apoptosis DNA_Damage DNA Single-Strand Breaks PARP PARP DNA_Damage->PARP BER Base Excision Repair PARP->BER BER->Apoptosis Inhibition leads to DSBs & Apoptosis PROTAC Dual PARP/EGFR PROTAC PROTAC->EGFR Degrades PROTAC->PARP Degrades

References

Application Notes and Protocols: Radiolabeling N-Descyclopropanecarbaldehyde Olaparib Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Olaparib analogs, specifically focusing on strategies applicable to precursors like N-Descyclopropanecarbaldehyde Olaparib, for use in Positron Emission Tomography (PET) imaging. The methodologies described are based on published research and are intended to guide the development of novel radiotracers for visualizing and quantifying Poly(ADP-ribose) polymerase (PARP) expression in vivo.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1][2][3][4] Inhibitors of PARP, such as Olaparib, have emerged as effective cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Non-invasive imaging of PARP expression with PET can aid in patient selection, therapy response monitoring, and dose optimization.[5][6][7] This document outlines protocols for the preparation and evaluation of PET tracers based on the Olaparib scaffold.

Radiolabeling Strategies

The choice of radionuclide is critical for PET imaging. Fluorine-18 ([¹⁸F]) is a commonly used positron emitter due to its near-ideal positron energy and a half-life of 109.8 minutes, which allows for multi-step radiosyntheses and distribution.[5] Gallium-68 ([⁶⁸Ga]), with a shorter half-life of 68 minutes, is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, facilitating its use in clinical settings.[8][9]

[¹⁸F]Olaparib Synthesis via Copper-Mediated Fluorodeboronation

A successful strategy for producing [¹⁸F]Olaparib involves a copper-mediated ¹⁸F-fluorodeboronation of an aryl boronic ester precursor.[5][10] This method allows for the direct radiolabeling of the Olaparib molecule.

Experimental Protocol: Manual Radiosynthesis of [¹⁸F]Olaparib [10]

  • [¹⁸F]Fluoride Production and Drying:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]Kryptofix 2.2.2 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the protected N-SEM arylboronate ester precursor of Olaparib and a copper catalyst in a suitable organic solvent (e.g., N,N-dimethylformamide).

    • Heat the reaction mixture at a specific temperature (e.g., 110 °C) for a defined period (e.g., 20 minutes).

  • Deprotection:

    • After the radiolabeling step, add an acid (e.g., HCl) to the reaction mixture.

    • Heat the mixture to remove the SEM protecting group.

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to [¹⁸F]Olaparib.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the molar activity.

[⁶⁸Ga]DOTA-Olaparib Analog Synthesis

For labeling with ⁶⁸Ga, a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the Olaparib analog. This compound can serve as a precursor for conjugation with a DOTA-containing moiety.[11][12]

Experimental Protocol: Radiosynthesis of [⁶⁸Ga]DOTA-Olaparib [8][13]

  • Precursor Preparation:

    • Synthesize a DOTA-conjugated Olaparib precursor. This involves modifying the Olaparib structure to include a DOTA chelator.

  • ⁶⁸Ga Elution:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.

  • Radiolabeling Reaction:

    • Adjust the pH of the ⁶⁸Ga eluate using a buffer (e.g., sodium acetate).

    • Add the DOTA-Olaparib precursor to the buffered ⁶⁸Ga solution.

    • Heat the reaction mixture at an elevated temperature (e.g., 95-100 °C) for a short period (e.g., 10-15 minutes).[13][14]

  • Purification:

    • Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and impurities.

    • Elute the purified [⁶⁸Ga]DOTA-Olaparib from the cartridge with a suitable solvent (e.g., ethanol/water mixture).

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Perform a filter-binding assay to ensure the absence of colloidal ⁶⁸Ga.

Data Presentation

The following tables summarize key quantitative data for [¹⁸F]Olaparib and [⁶⁸Ga]DOTA-Olaparib based on published studies.

Table 1: Radiosynthesis and Quality Control Data

RadiotracerPrecursorRadiolabeling MethodRadiochemical Yield (non-decay corrected)Molar Activity (GBq/µmol)Radiochemical Purity
[¹⁸F]Olaparib N-SEM arylboronate esterCopper-mediated fluorodeboronation17% ± 5%[10]Up to 34.6[10]>99%
[⁶⁸Ga]DOTA-Olaparib DOTA-conjugated OlaparibComplexation>97%[8]Not Reported>97%[8]

Table 2: In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g)

Organ/Tissue[¹⁸F]Olaparib (PSN-1 Xenografts, 1h p.i.)[5][⁶⁸Ga]DOTA-Olaparib (SK-OV-3 Xenografts, 1h p.i.)[8]
Tumor 3.16 ± 0.361.26 ± 0.17
Blood 0.85 ± 0.110.21 ± 0.04
Heart 0.53 ± 0.080.15 ± 0.03
Lungs 1.01 ± 0.150.35 ± 0.07
Liver 10.21 ± 1.530.48 ± 0.10
Spleen 2.05 ± 0.310.18 ± 0.04
Pancreas 2.34 ± 0.35Not Reported
Kidneys 1.98 ± 0.304.24 ± 0.22
Stomach 0.42 ± 0.060.12 ± 0.02
Intestine 6.87 ± 1.030.29 ± 0.06
Muscle 0.45 ± 0.070.11 ± 0.02
Bone 1.59 ± 0.240.23 ± 0.04

Visualizations

PARP Signaling Pathway in DNA Damage Response

PARP_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 DNA Repair Protein Recruitment cluster_3 DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP1_auto Auto-PARylation PARP1->PARP1_auto catalyzes NAD->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits Ligase3 DNA Ligase III XRCC1->Ligase3 recruits PolB DNA Polymerase β XRCC1->PolB recruits DNA_Repair DNA Repair Ligase3->DNA_Repair mediate PolB->DNA_Repair mediate Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for PET Tracer Development

PET_Tracer_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Preclinical Evaluation cluster_4 Clinical Translation Precursor Synthesis of Olaparib Analog Precursor (e.g., with Boronic Ester or DOTA) Radiolabeling Radiolabeling with [¹⁸F] or [⁶⁸Ga] Precursor->Radiolabeling Purification HPLC or SPE Purification Radiolabeling->Purification QC Quality Control (RCY, RCP, Molar Activity) Purification->QC InVitro In Vitro Studies (Cell Uptake, Stability) QC->InVitro InVivo In Vivo Studies (Biodistribution, PET/CT Imaging) QC->InVivo InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General workflow for the development of Olaparib-based PET tracers.

References

Application Note: Quantification of Olaparib and its Related Substance N-Descyclopropanecarbaldehyde Olaparib using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Olaparib (B1684210) and the identification of its potential related substance, N-Descyclopropanecarbaldehyde Olaparib, which is used as a reference standard. The method is suitable for routine quality control analysis of Olaparib in bulk drug and pharmaceutical dosage forms.

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] During the synthesis or upon degradation, impurities and related substances can arise. This compound is a known analogue and potential metabolite of Olaparib.[2][3] Therefore, a reliable analytical method to separate and quantify Olaparib from its related substances is crucial for ensuring the quality, safety, and efficacy of the drug product. This document provides a detailed protocol for the use of this compound as a reference standard in the HPLC analysis of Olaparib.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A Waters HPLC 2695 system with a PDA detector or equivalent is suitable for this analysis.[4]

ParameterCondition
Column Thermo Scientific C18 (250mm x 4.6mm, 5µm)[5]
Mobile Phase 0.1% Trifluoroacetic acid buffer and Acetonitrile (60:40 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 276 nm[1][5]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes
Preparation of Solutions
  • Diluent: A mixture of Methanol and Water (70:30 v/v) can be used as a diluent.

  • Standard Stock Solution (Olaparib): Accurately weigh and transfer 25 mg of Olaparib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a concentration of 1000 µg/mL.[4]

  • Reference Standard Stock Solution (this compound): Accurately weigh and transfer an appropriate amount of this compound into a volumetric flask and dissolve in a suitable solvent to obtain a known concentration.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Olaparib (e.g., 50 µg/mL) and this compound at a level appropriate for impurity quantification (e.g., 0.5 µg/mL).

  • Sample Solution: Prepare the sample solution from the drug product to obtain a theoretical Olaparib concentration within the linear range of the method.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][6]

System Suitability
ParameterAcceptance Criteria
Tailing Factor (Olaparib) Not more than 2.0
Theoretical Plates (Olaparib) Not less than 2000
%RSD of replicate injections Not more than 2.0%
Quantitative Data
ParameterResult
Retention Time (Olaparib) Approximately 5.14 min[1]
Linearity Range (Olaparib) 25-75 µg/mL[1]
Regression Coefficient (r²) > 0.999[1]
LOD (Olaparib) 0.49 µg/mL[4]
LOQ (Olaparib) 1.49 µg/mL[4]
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Olaparib Standard Solution inject Inject Solutions prep_std->inject prep_ref Prepare N-Descyclopropanecarbaldehyde Olaparib Reference Standard prep_ref->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire Data Acquisition inject->acquire integrate Peak Integration and Identification acquire->integrate quantify Quantification of Olaparib and Impurity integrate->quantify report Generate Report quantify->report G Olaparib Olaparib Process Metabolism / Degradation Olaparib->Process Metabolite N-Descyclopropanecarbaldehyde Olaparib Process->Metabolite

References

Application Notes and Protocols for Forced Degradation Study of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancers with mutations in BRCA1/2 genes, such as ovarian, breast, and prostate cancer.[1] Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and establish degradation pathways.[4] This information is crucial for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and informing formulation and packaging development.[3][4]

This document provides a detailed protocol for conducting a forced degradation study of Olaparib, based on published literature. It outlines the methodologies for subjecting Olaparib to hydrolytic, oxidative, thermal, and photolytic stress and for the analysis of the resulting samples.

Data Presentation

The following tables summarize the expected quantitative outcomes from the forced degradation of Olaparib under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Table 1: Summary of Forced Degradation Conditions and Results for Olaparib

Stress ConditionReagent and ConcentrationTemperatureDurationPercent Degradation (%)
Acid Hydrolysis5 M HClAmbient30 min12.69%
Alkaline Hydrolysis5 M NaOHAmbient30 min2.60%
Oxidative Degradation30% H₂O₂Ambient30 minNot specified
Thermal DegradationDry Heat70°C3 hoursNo degradation observed[5][6]
Photolytic DegradationDirect SunlightAmbient3 hoursNo degradation observed

Table 2: Chromatographic Conditions for Stability-Indicating HPLC Method

ParameterCondition 1Condition 2
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[5]BDS Hypersil C8 (250 x 4.6 mm, 5µm)[7][8]
Mobile Phase Ammonium acetate (B1210297) buffer (pH 3.5) : Methanol (B129727) (50:50 v/v)[5]0.01M Ammonium acetate buffer (pH 4.5) and Acetonitrile (Gradient)[7][9]
Flow Rate 1.0 mL/min[5]1.0 mL/min[9]
Detection Wavelength 254 nm[5][6]220 nm[9]
Injection Volume 20 µL[5]10 µL[9]
Retention Time of Olaparib ~4.32 min[5]~15.45 min[9]

Experimental Protocols

Preparation of Olaparib Stock Solution

A standard stock solution of Olaparib is prepared by accurately weighing 25 mg of Olaparib into a 25 mL volumetric flask, dissolving it in methanol, and sonicating until fully dissolved. The volume is then made up to 25 mL with methanol to achieve a concentration of 1 mg/mL.[6][8]

Forced Degradation Procedures

For each stress condition, a sample of the Olaparib stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the desired concentration.

  • Transfer 5 mL of the Olaparib stock solution to a 50 mL volumetric flask.

  • Add 2.5 mL of 5 M HCl and keep the solution at room temperature for 30 minutes.[10][8]

  • After 30 minutes, neutralize the solution with 2.5 mL of 5 M NaOH.[10]

  • Make up the volume to 50 mL with the mobile phase.[10]

  • Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.[10]

  • Transfer 5 mL of the Olaparib stock solution to a 50 mL volumetric flask.

  • Add 2.5 mL of 5 M NaOH and keep the solution at room temperature for 30 minutes.[10]

  • After 30 minutes, neutralize the solution with 2.5 mL of 5 M HCl.[10]

  • Make up the volume to 50 mL with the mobile phase.[10]

  • Filter the solution through a 0.45 µm filter before analysis.[10]

  • Transfer 1.0 mL of the Olaparib stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ and keep the flask at room temperature for 30 minutes.[6]

  • Make up the volume to 10 mL with the mobile phase.[6]

  • Filter the solution through a 0.45 µm filter prior to HPLC analysis.[6]

  • Spread a thin layer of powdered Olaparib on a petri dish.

  • Place the petri dish in a hot air oven maintained at 70°C for 3 hours.[6]

  • After 3 hours, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at the desired concentration.

  • Filter the solution before injection.

  • Spread a thin layer of powdered Olaparib on a petri dish.

  • Expose the sample to direct sunlight for 3 hours.[10]

  • Prepare a solution of the photo-stressed sample in the mobile phase.

  • Filter the solution before analysis by HPLC.

Analytical Method

The analysis of the stressed samples and the control is performed using a stability-indicating HPLC method. The chromatographic conditions provided in Table 2 can be used as a starting point for method development and validation. The method should be capable of separating the main Olaparib peak from any degradation products.

Visualizations

Signaling Pathway of Olaparib

Olaparib functions by inhibiting PARP, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[11]

G cluster_0 Normal DNA Repair cluster_1 Olaparib Action cluster_2 Cell Fate in BRCA-Deficient Cancer DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Inhibited_PARP Inhibited PARP BER Base Excision Repair (BER) PARP->BER initiates Repaired_DNA Repaired DNA BER->Repaired_DNA results in Olaparib Olaparib Olaparib->PARP inhibits Accumulated_SSB Accumulated SSBs DNA_Replication DNA Replication Accumulated_SSB->DNA_Replication DNA_DSB DNA Double-Strand Break (DSB) DNA_Replication->DNA_DSB leads to BRCA_deficient Deficient Homologous Recombination (e.g., BRCA-mutated) DNA_DSB->BRCA_deficient Failed_Repair Failed DSB Repair BRCA_deficient->Failed_Repair results in Apoptosis Cell Death (Apoptosis) Failed_Repair->Apoptosis causes

Caption: Signaling pathway of Olaparib leading to synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the overall workflow for the forced degradation study of Olaparib, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock_Solution Olaparib Stock Solution (1 mg/mL) Acid Acid Hydrolysis (5M HCl, 30 min) Stock_Solution->Acid Alkali Alkaline Hydrolysis (5M NaOH, 30 min) Stock_Solution->Alkali Oxidative Oxidative (30% H2O2, 30 min) Stock_Solution->Oxidative Thermal Thermal (70°C, 3h) Stock_Solution->Thermal Photo Photolytic (Sunlight, 3h) Stock_Solution->Photo Control Control (Unstressed) Stock_Solution->Control Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution & Filtration Oxidative->Dilution Thermal->Dilution Photo->Dilution Control->Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Peak_Analysis Peak Purity & Assay Calculation HPLC->Peak_Analysis Degradation_Pathway Identification of Degradation Products Peak_Analysis->Degradation_Pathway Report Final Report Degradation_Pathway->Report

Caption: Experimental workflow for the forced degradation study of Olaparib.

Logical Relationship of Olaparib Degradation

Studies have shown that Olaparib is most susceptible to degradation under hydrolytic (especially alkaline) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[1]

G cluster_degradation Degradation Pathways cluster_stability Stable Conditions Olaparib Olaparib Hydrolysis Hydrolysis (Acidic & Alkaline) Olaparib->Hydrolysis susceptible to Oxidation Oxidation Olaparib->Oxidation susceptible to Thermal Thermal Stress Olaparib->Thermal stable under Photolytic Photolytic Stress Olaparib->Photolytic stable under Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Stable_Olaparib Stable Olaparib Thermal->Stable_Olaparib Photolytic->Stable_Olaparib

Caption: Logical relationship of Olaparib's stability under different stress conditions.

References

Characterization of Olaparib Impurities by NMR and MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or exposure to stress conditions such as acid, base, oxidation, heat, and light.[2] Regulatory agencies require stringent control and characterization of these impurities.

This application note provides detailed protocols for the identification and characterization of Olaparib impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are powerful tools for elucidating the chemical structures of unknown impurities and degradation products.[3]

Data Presentation: Olaparib Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. The following tables summarize the key impurities of Olaparib identified under acidic, basic (alkaline), and oxidative stress conditions.

Table 1: Olaparib Degradation Products Identified by LC-MS [3][4]

Impurity Name/IDStress ConditionMolecular Formula[M+H]⁺ (m/z)
DP-O1Basic HydrolysisC₁₆H₁₄FN₂O₃299.0833
DP-O2Basic HydrolysisC₂₀H₁₉FN₄O₂367
DP-O4Oxidative DegradationC₂₄H₂₃FN₄O₄450.47
Degradant Product 1 (DP1)Acidic HydrolysisNot SpecifiedNot Specified
Degradant Product 2 (DP2)Acidic HydrolysisNot SpecifiedNot Specified
Impurity A (IMP-A)ThermalC₂₄H₂₁FN₂O₄409
Impurity B (IMP-B)ThermalNot Specified417
Impurity C (IMP-C)ThermalNot Specified326

Note: The chemical structures for some of these impurities are provided in the references. DP-O1 results from the hydrolysis of the amide bond.[3]

Table 2: Quantitative Analysis of Olaparib and its Degradation Products under Stress Conditions [5]

Stress Condition% Olaparib Remaining% Degradation
Acidic (5 M HCl, 30 min)87.3112.69
Alkaline (5 M NaOH, 30 min)97.402.60
Oxidative (30% H₂O₂, 30 min)Not specified2.55
ThermalStableNo degradation
PhotolyticStableNo degradation

Experimental Protocols

Mass Spectrometry (MS) Protocol for Impurity Identification

This protocol outlines a general method for the identification and characterization of Olaparib impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation (Forced Degradation) [3][5]

  • Acid Hydrolysis: Dissolve Olaparib in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) and add 1 M HCl. Heat at 60°C for a specified time (e.g., up to 48 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Olaparib in a suitable solvent and add 1 M NaOH. Heat at 60°C for a specified time (e.g., up to 360 minutes). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Olaparib in a suitable solvent and add 15% H₂O₂. Heat at 60°C for a specified time (e.g., up to 360 minutes). Quench the reaction if necessary and dilute before injection.

2. LC-MS/MS System and Conditions [6]

  • LC System: UHPLC or HPLC system.

  • Column: A C18 column (e.g., InertSustain C18, 250 x 4.6 mm, 5 µm) is commonly used.[2]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile is a suitable mobile phase.[2]

  • Flow Rate: 1 mL/min.[2]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Method: Full scan for impurity detection and product ion scan (tandem MS) for structural elucidation.

  • MRM Transitions (for quantification): For Olaparib, m/z 435.22 → 366.96.

3. Data Analysis

  • Process the chromatograms to identify peaks corresponding to Olaparib and its impurities.

  • Extract the mass spectra for each impurity peak.

  • Determine the accurate mass and elemental composition of the molecular ion.

  • Analyze the fragmentation pattern in the MS/MS spectra to propose the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Protocol for Structure Elucidation

This protocol provides a general framework for the structural confirmation of isolated Olaparib impurities using NMR spectroscopy.

1. Sample Preparation

  • Isolate the impurity of interest using preparative HPLC.

  • Ensure the isolated sample is free of residual solvents from the purification process by drying under high vacuum.

  • Dissolve 5-10 mg of the purified impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

2. NMR Spectrometer and Experiments

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D NMR Experiments:

    • ¹H NMR: To determine the number and types of protons and their splitting patterns.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

3. Data Processing and Structure Elucidation

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure of the impurity.

Signaling Pathway and Experimental Workflow

Olaparib Mechanism of Action: PARP Trapping

Olaparib's primary mechanism of action involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Olaparib leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1] A key aspect of this mechanism is "PARP trapping," where the inhibited PARP enzyme remains bound to the DNA, creating a toxic lesion that further disrupts DNA replication and repair.

Olaparib_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + Olaparib DNA_damage_N DNA Single-Strand Break PARP_N PARP DNA_damage_N->PARP_N recruits SSB_Repair_N SSB Repair (BER) PARP_N->SSB_Repair_N initiates DNA_repaired_N Repaired DNA SSB_Repair_N->DNA_repaired_N results in DNA_damage_C DNA Single-Strand Break PARP_C PARP DNA_damage_C->PARP_C recruits Olaparib Olaparib PARP_C->Olaparib PARP_trapped Trapped PARP-DNA Complex Olaparib->PARP_trapped inhibits & traps Replication_fork_stall Replication Fork Stalling PARP_trapped->Replication_fork_stall causes DSB Double-Strand Break Replication_fork_stall->DSB leads to HR_deficient Deficient Homologous Recombination Repair DSB->HR_deficient cannot be repaired by Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death results in

Caption: Mechanism of Olaparib via PARP trapping and synthetic lethality.

Experimental Workflow for Impurity Characterization

The logical flow for identifying and characterizing impurities in a drug substance like Olaparib involves a multi-step process that combines separation and spectroscopic techniques.

Impurity_Workflow start Olaparib Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) start->forced_degradation lc_ms_screening LC-MS Screening for Impurity Profile forced_degradation->lc_ms_screening impurity_detection Detection of Potential Impurities lc_ms_screening->impurity_detection isolation Isolation of Impurities (Preparative HPLC) impurity_detection->isolation ms_characterization MS/MS Characterization (Accurate Mass & Fragmentation) isolation->ms_characterization nmr_characterization NMR Characterization (1D & 2D NMR) isolation->nmr_characterization structure_elucidation Structure Elucidation ms_characterization->structure_elucidation nmr_characterization->structure_elucidation end Identified Impurity Structure structure_elucidation->end

Caption: Workflow for the characterization of Olaparib impurities.

References

Application Note and Protocol for Quantitative Analysis of N-Descyclopropanecarbaldehyde Olaparib in Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olaparib (B1684210) is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, including ovarian, breast, and prostate cancer.[1][2] N-Descyclopropanecarbaldehyde Olaparib is a potential process-related impurity or degradation product of Olaparib.[3] Rigorous quality control of the drug substance is essential to ensure its safety and efficacy, which includes the precise quantification of any impurities. This document provides a detailed protocol for the quantitative analysis of this compound in the Olaparib drug substance using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Olaparib, and other related substances. Quantification is achieved by comparing the peak area of the impurity in the sample solution to that of a qualified reference standard. The method is validated to demonstrate its specificity, linearity, accuracy, and precision.

Experimental Protocols

1. Materials and Reagents

  • Olaparib Drug Substance (for testing)

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

A stability-indicating HPLC method is employed for the analysis. The following chromatographic conditions are based on established methods for Olaparib and its related substances.[4][5][6]

ParameterCondition
Column YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Methanol : Acetonitrile (90:5:5 v/v/v)[4]
Mobile Phase B Methanol : Acetonitrile : Water (45:45:10 v/v/v)[4]
Gradient Program Time (min)
Flow Rate 0.8 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 210 nm[4]
Injection Volume 10 µL[4]

4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid.[4]

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Solution: Accurately weigh about 100 mg of Olaparib drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

5. System Suitability

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for this compound is not more than 5.0%.

6. Analytical Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks of Olaparib and this compound based on their retention times.

7. Calculation

The amount of this compound in the Olaparib drug substance is calculated using the following formula:

Where:

  • Area_impurity is the peak area of this compound in the sample chromatogram.

  • Area_standard is the average peak area of this compound in the standard chromatograms.

  • Conc_standard is the concentration of the this compound standard solution (in mg/mL).

  • Conc_sample is the concentration of the Olaparib sample solution (in mg/mL).

Data Presentation

The following tables summarize the expected quantitative data from the method validation, based on typical performance characteristics for similar analytical methods for Olaparib impurities.[4][7][8]

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=5)≤ 5.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (Range) 0.05 - 3.0 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[4]
Limit of Detection (LOD) 0.02 µg/mL (Estimated)
Limit of Quantitation (LOQ) 0.05 µg/mL (Estimated)[4]
Accuracy (Recovery) 92.0% - 108.0%[4]
Precision (RSD) < 4.0%[4]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (this compound) system_suitability System Suitability Test prep_standard->system_suitability inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (Olaparib Drug Substance) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_blank->inject_standard inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms peak_integration Peak Integration and Identification record_chromatograms->peak_integration calculation Calculate Impurity Percentage peak_integration->calculation G cluster_synthesis Olaparib Synthesis/Degradation cluster_product Final Drug Substance precursors Starting Materials & Intermediates olaparib_synthesis Synthesis Process precursors->olaparib_synthesis olaparib_api Olaparib (API) olaparib_synthesis->olaparib_api impurity This compound (Impurity) olaparib_synthesis->impurity Process-Related olaparib_degradation Degradation Conditions (e.g., hydrolysis, oxidation) olaparib_degradation->impurity Degradation-Related olaparib_api->olaparib_degradation

References

Application Notes and Protocols: N-Descyclopropanecarbaldehyde Olaparib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Descyclopropanecarbaldehyde Olaparib is a functionalized analog of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Olaparib has gained significant clinical approval for treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. This analog, featuring a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, serves as a versatile chemical tool in cancer research, primarily in two key applications: the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and the development of radiolabeled imaging agents for Positron Emission Tomography (PET).

These application notes provide an overview of the utility of this compound in these advanced cancer research methodologies, complete with detailed protocols and quantitative data to guide experimental design.

Application 1: Synthesis of Dual EGFR and PARP PROTACs

This compound is a key building block for the synthesis of dual-targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and PARP.[1][2] This approach holds promise for overcoming drug resistance and achieving synergistic anti-cancer effects.[3]

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism

Quantitative Data
PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
PROTAC EGFR degrader 4 EGFRdel19HCC8270.51>95[5]
PROTAC EGFR degrader 4 EGFRL858R/T790MH1975126>95[5]
Compound 14 EGFRDel19HCC8270.26191.2[6]
Compound 12 EGFRDel19HCC8271.94485.1[6]
MS39 EGFRDel19HCC8275.0>90[7]
MS39 EGFRL858RH32553.3>90[7]
Experimental Protocols

This protocol is a generalized representation based on the convergent synthetic strategy described by Zheng et al.[3] Researchers should refer to the original publication for precise stoichiometry and reaction conditions.

PROTAC_Synthesis_Workflow

Protocol:

  • Functionalization of the Amino Acid Linker: The trifunctional amino acid linker (e.g., tyrosine or serine) is first functionalized, for instance, by etherification of a hydroxyl group with propargyl bromide to introduce an alkyne group for subsequent click chemistry.

  • Sequential Amide Coupling:

    • A Gefitinib analog with a carboxylic acid handle is coupled to one of the amino groups of the functionalized linker using standard peptide coupling reagents (e.g., HATU, DIPEA).

    • Following purification, this compound, which has a piperazine (B1678402) nitrogen available for coupling, is reacted with the remaining carboxylic acid group of the linker, again using standard amide bond formation conditions.

  • Click Chemistry: An azide-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) is then attached to the alkyne-functionalized linker-inhibitor construct via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Purification and Characterization: The final dual PROTAC compound is purified by high-performance liquid chromatography (HPLC) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Cell Culture and Treatment: Plate SW1990 or other suitable cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of DP-C-4 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Application 2: Radiolabeled PET Imaging Agent

The DOTA moiety on this compound makes it an ideal precursor for chelation with positron-emitting radionuclides, such as Copper-64 (64Cu) or Gallium-68 (68Ga), for in vivo PET imaging of PARP expression in tumors.[8][9]

Experimental Workflow

PET_Imaging_Workflow

Quantitative Data

The following data is from a study using a 64Cu-labeled DOTA-Olaparib analog in a mesothelioma mouse model.[9]

ParameterValueTime Point
Tumor Uptake (%ID/g) 3.45 ± 0.471 hour
Tumor-to-Muscle Ratio ~7.31 hour
IC50 (PARP inhibition) 200 nMN/A

Biodistribution data at 1-hour post-injection (%ID/g):

Organ%ID/g (Mean ± SD)
Tumor 3.45 ± 0.47
Blood 1.23 ± 0.21
Heart 0.89 ± 0.15
Lung 1.56 ± 0.28
Liver 4.56 ± 0.78
Spleen 0.98 ± 0.17
Kidney 2.89 ± 0.45
Muscle 0.47 ± 0.18
Experimental Protocols
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.5).

  • Labeling Reaction: Add 64CuCl2 (in HCl, buffered to pH 5.5) to the solution of the DOTA-conjugate.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 40-95°C) for a specified time (e.g., 30-60 minutes).

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo studies.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of a PARP-expressing cancer cell line).

  • Radiotracer Administration: Inject a known amount of the 64Cu-labeled this compound intravenously into the tail vein of the mice.

  • PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, 2, and 18 hours), anesthetize the mice and perform PET/CT scans.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Biodistribution Study:

    • Following the final imaging session, euthanize the mice.

    • Dissect tumors and major organs.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue.

Conclusion

This compound is a valuable research tool that extends the utility of the potent PARP inhibitor Olaparib into the realms of targeted protein degradation and molecular imaging. As a precursor for dual-targeting PROTACs, it enables the investigation of synergistic anticancer strategies. When radiolabeled, it allows for the non-invasive in vivo visualization and quantification of PARP expression, which can be critical for patient stratification and monitoring therapeutic response. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile compound into their cancer research programs.

References

Troubleshooting & Optimization

Olaparib Impurity Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Olaparib impurities.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of Olaparib and its impurities.

Question 1: Low yield of the desired product and formation of a dibromide byproduct during the bromination of ethyl 2-fluoro-4-methylbenzoate.

Answer:

The formation of a dibromide byproduct is a common issue in the Wohl-Ziegler bromination reaction. To suppress its formation and improve the yield of the desired monobromide product, consider the following troubleshooting steps:

  • Control the amount of N-bromosuccinimide (NBS): Using an excess of NBS can lead to the formation of the dibromide byproduct. It is recommended to use approximately 1.1 equivalents of NBS to favor the formation of the monobromide product.[1]

  • Optimize the radical initiator: While AIBN can be used, benzoyl peroxide (BPO) has been shown to provide better yields of the monobromide.[2] Experiment with the concentration of BPO (0.05–0.1 equivalents) to find the optimal condition for your specific reaction.[1]

  • Solvent selection: Chlorinated solvents like dichloromethane (B109758) (CH2Cl2) are preferred for this reaction. Solvents such as acetonitrile (B52724) and ethyl acetate (B1210297) can promote the formation of the dibromide byproduct.[1][2]

  • Reaction temperature: Maintain the reaction temperature at around 40°C when using BPO as the initiator.[1]

Question 2: Poor conversion rate when synthesizing the monochloride product from phthalhydrazide (B32825) using phosphorus oxychloride (POCl3).

Answer:

Low conversion in this step can be due to an insufficient amount of the chlorinating agent. To improve the yield of the monochloride product (11) and avoid the formation of the undesired dichloride byproduct (11'), careful control of the POCl3 amount is crucial. While increasing the equivalents of POCl3 can drive the reaction to completion, an excessive amount can lead to the formation of the dichloride impurity.[1] It is recommended to perform optimization studies to determine the ideal stoichiometry of POCl3 for your specific scale and reaction conditions. One study successfully achieved a 92% yield of the monochloride product.[1][2]

Question 3: Formation of disubstituted impurities during the condensation step of Olaparib synthesis.

Answer:

The formation of disubstituted impurities, such as the Olaparib dimer, can occur during the condensation reaction. This is often due to the presence of piperazine (B1678402) in the 1-(cyclopropylcarbonyl)piperazine (B3024915) starting material. To minimize the formation of these impurities:

  • Use high-purity starting materials: Ensure that the 1-(cyclopropylcarbonyl)piperazine used is of high purity and free from significant amounts of piperazine.

  • Control stoichiometry: Using an excess of 1-(cyclopropylcarbonyl)piperazine can help to reduce the formation of the disubstituted product.

  • Purification: Develop a robust purification method to effectively remove the disubstituted impurity from the final product. A mixed solvent system of ethyl acetate and petroleum ether has been shown to be effective for this purpose.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis and characterization of Olaparib impurities.

Question 1: What are the common types of impurities associated with Olaparib?

Answer:

Olaparib impurities can be categorized into three main types:

  • Synthetic intermediates: These are compounds that are formed during the synthesis process and may be carried over into the final product if not completely removed. Examples include Olaparib Acid Impurity and Olaparib Amine impurity.[3]

  • Process-related compounds: These are impurities that are formed from side reactions or byproducts of the main reaction. Examples include Olaparib Desfluoro Impurity and Diketo Impurity of Olaparib.[3]

  • Degradation products: These impurities are formed due to the degradation of Olaparib under various stress conditions such as acidic, basic, oxidative, and photolytic conditions.[4][5]

Question 2: How can I identify and characterize unknown impurities formed during synthesis?

Answer:

A combination of analytical techniques is typically used to identify and characterize unknown impurities. A powerful approach involves using a stability-indicating LC-MS method.[6] This allows for the separation of the impurities from the main compound and provides mass spectral data, which can be used to determine the molecular weight and fragmentation pattern of the impurities.[2] For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]

Question 3: What are the key considerations for developing a robust synthesis process with effective impurity control?

Answer:

Developing a robust synthesis process requires a thorough understanding of the reaction mechanism and potential side reactions. Key considerations include:

  • Starting material quality: The purity of starting materials is crucial, as impurities in the starting materials can be carried through the synthesis and contaminate the final product.

  • Optimization of reaction conditions: Each step of the synthesis should be optimized to maximize the yield of the desired product and minimize the formation of byproducts. This includes factors like temperature, reaction time, solvent, and stoichiometry of reagents.

  • Process understanding: A deep understanding of the reaction mechanism and the potential for side reactions is essential for designing a process that effectively controls impurities.

  • Purification strategy: A well-designed purification strategy is necessary to remove any remaining impurities from the final product to meet the required purity specifications.

Data Presentation

Table 1: Optimization of the Bromination of Ethyl 2-fluoro-4-methylbenzoate (8) to Monobromide Product (9)

EntryInitiatorEquivalents of InitiatorSolventTemperature (°C)Time (h)Yield of 9 (%)Notes
1Philips HPL-N lamp (25W)-CH2Cl2Room Temp-76.5Formation of dibromide byproduct (9') observed.
2Philips HPL-N lamp (25W)-CHCl3Room Temp-46.2Lower yield compared to CH2Cl2.
3AIBN-CH2Cl2--41-56Lower yield compared to BPO.
4AIBN-CHCl3--41-56Lower yield compared to BPO.
5BPO0.05CH2Cl2401265.4Dibromide byproduct still produced.
6BPO0.1CH2Cl2401285.7Dibromide byproduct still produced.
7BPO0.1 (with 1.1 equiv NBS)CH2Cl2401295.6Dibromide byproduct avoided.

Data adapted from a study on a practical and scalable manufacturing process for a key intermediate of Olaparib.[1]

Table 2: Forced Degradation Studies of Olaparib

Stress ConditionReagent and ConditionsDegradation (%)Degradation Products Identified
Acidic Hydrolysis5 M HCl, 30 min12.69DP-O1, DP-O2, DP-O3
Basic Hydrolysis1 M NaOH, 60°CSignificantDP-O1, DP-O2, DP-O3
Oxidative15% H2O2, 60°CModerate-
Thermal70°C, 3 h--
Photolytic-Less sensitive-

Data compiled from forced degradation studies of Olaparib.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Monobromide Aryl Formate (9)

This protocol is for the bromination of ethyl 2-fluoro-4-methylbenzoate (8) to yield the monobromide product (9), a key intermediate in Olaparib synthesis.

Materials:

  • Ethyl 2-fluoro-4-methylbenzoate (8)

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of ethyl 2-fluoro-4-methylbenzoate (8) in dichloromethane, add 1.1 equivalents of N-bromosuccinimide.

  • Add 0.1 equivalents of benzoyl peroxide to initiate the reaction.

  • Heat the reaction mixture to 40°C and stir for 12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the desired product (9).

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Protocol 2: Forced Degradation Study - Acidic Hydrolysis

This protocol describes the procedure for subjecting Olaparib to acidic stress conditions to identify potential degradation products.

Materials:

  • Olaparib

  • Hydrochloric acid (HCl), 5 M

  • Methanol

  • Volumetric flasks

Procedure:

  • Prepare a standard stock solution of Olaparib (e.g., 1 mg/mL) in methanol.

  • Take a known volume of the Olaparib stock solution and transfer it to a volumetric flask.

  • Add 2.5 mL of 5 M HCl to the flask.

  • Keep the solution for 30 minutes at room temperature.

  • Neutralize the solution carefully with a suitable base.

  • Dilute the solution to the final volume with the mobile phase used for HPLC analysis.

  • Filter the solution through a 0.45 µm filter.

  • Inject the prepared solution into the HPLC system to analyze the degradation profile.[4]

Mandatory Visualization

Olaparib_Synthesis_Workflow cluster_intermediates Key Intermediates Synthesis cluster_final_product Final Product cluster_impurities Potential Impurities 2-formylbenzoic_acid 2-Formylbenzoic Acid phosphonate Phosphonate Intermediate 2-formylbenzoic_acid->phosphonate + Diethylphosphite diethylphosphite Diethylphosphite olefin_4 Olefin Intermediate (4) phosphonate->olefin_4 + Aldehyde (3) (Horner-Wadsworth-Emmons) aldehyde_3 Aldehyde Intermediate (3) dibromide_byproduct Dibromide Byproduct aldehyde_3->dibromide_byproduct Side Reaction (Bromination) phthalazinone_5 Phthalazinone Intermediate (5) olefin_4->phthalazinone_5 Hydrolysis & + Hydrazine Hydrate intermediate_6 Intermediate (6) phthalazinone_5->intermediate_6 + N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine deprotection Boc Deprotection intermediate_6->deprotection intermediate_7 Amine Intermediate (7) deprotection->intermediate_7 Olaparib Olaparib intermediate_7->Olaparib + Cyclopropane Carbonyl Chloride disubstituted_impurity Disubstituted Impurity intermediate_7->disubstituted_impurity Side Reaction (Condensation) cyclopropane_carbonyl_chloride Cyclopropane Carbonyl Chloride

Caption: A simplified workflow for the synthesis of Olaparib, highlighting key intermediates and potential impurity formation points.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation Problem Low Yield or High Impurity Level Starting_Material Check Starting Material Purity Problem->Starting_Material Reaction_Conditions Review Reaction Conditions Problem->Reaction_Conditions Side_Reactions Identify Potential Side Reactions Problem->Side_Reactions Purify_SM Purify Starting Materials Starting_Material->Purify_SM Optimize_Conditions Optimize Stoichiometry, Temperature, Solvent Reaction_Conditions->Optimize_Conditions Modify_Process Modify Synthesis Route or Purification Side_Reactions->Modify_Process Purify_SM->Problem Re-evaluate Optimize_Conditions->Problem Re-evaluate Modify_Process->Problem Re-evaluate

Caption: A logical workflow diagram for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Analysis of Olaparib and its Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LC-MS parameters for Olaparib and its degradation products.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the LC-MS analysis of Olaparib and its degradation products.

Q1: Why am I seeing poor peak shapes (e.g., tailing or fronting) for Olaparib and its degradation products?

A1: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Choice and Condition:

    • Ensure you are using a suitable column. C18 columns are commonly used for Olaparib analysis.[1][2]

    • The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if necessary.

  • Mobile Phase pH:

    • The pH of the mobile phase is critical for ionizable compounds like Olaparib. A mobile phase with a pH around 4.5, using a buffer like ammonium (B1175870) acetate, has been shown to be effective.[1][2]

    • Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the run.

  • Sample Solvent:

    • The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q2: I am observing low sensitivity for my analytes. How can I improve it?

A2: Low sensitivity can be a significant hurdle in detecting and quantifying low-level degradation products. Consider the following:

  • Ionization Mode: Olaparib and its degradation products are typically analyzed in positive ion mode using electrospray ionization (ESI).[3] Confirm that your mass spectrometer is set to the correct mode.

  • Mass Spectrometer Parameters:

    • Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for Olaparib.

    • For tandem mass spectrometry, optimize the collision energy for each specific degradation product to achieve the best fragmentation and signal intensity.

  • Mobile Phase Additives:

    • The use of additives like formic acid or ammonium formate (B1220265) in the mobile phase can enhance ionization efficiency.

Q3: I am having trouble separating all the degradation products from the parent Olaparib peak. What can I do?

A3: Co-elution of the parent drug and its degradation products is a frequent challenge in stability-indicating methods. Here are some strategies to improve separation:

  • Gradient Optimization:

    • A gradient elution method is generally required to separate Olaparib and its various degradation products.[1][4]

    • Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

    • Incorporate an isocratic hold at the beginning of the gradient to ensure good peak shape for early eluting compounds.

  • Column Selection:

    • Consider using a column with a different stationary phase chemistry if a standard C18 column does not provide adequate separation.

    • Using a column with a smaller particle size (e.g., sub-2 µm) can also improve resolution, though this will increase backpressure.

  • Mobile Phase Composition:

    • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter the selectivity of the separation. Acetonitrile is a common choice for Olaparib analysis.[1][2]

Q4: What are the common degradation pathways for Olaparib, and what are the expected m/z values for the degradation products?

A4: Olaparib is known to degrade under hydrolytic (acidic and basic) and oxidative stress conditions.[1][5] It is relatively stable under neutral, dry heat, and photolytic conditions.[1]

  • Hydrolytic Degradation: Occurs under both acidic and basic conditions, leading to the cleavage of amide bonds.[1][5]

  • Oxidative Degradation: Can occur in the presence of oxidizing agents.[1][5]

Some of the reported protonated molar ions [M+H]⁺ for degradation products include m/z 299 and m/z 367.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Olaparib degradation products.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.

  • Acidic Hydrolysis:

    • Prepare a stock solution of Olaparib in a suitable solvent (e.g., acetonitrile/water mixture).

    • Add an equal volume of 1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period.[5]

    • At various time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute it with the mobile phase to the desired concentration for LC-MS analysis.

  • Basic Hydrolysis:

    • Prepare a stock solution of Olaparib.

    • Add an equal volume of 1 M NaOH.

    • Heat the solution (e.g., at 60°C).[5]

    • At various time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of Olaparib.

    • Add a solution of hydrogen peroxide (e.g., 15% H₂O₂).[5][7]

    • Maintain the solution at a specific temperature (e.g., 60°C) for a set duration.[5]

    • Withdraw aliquots at different time intervals and dilute for LC-MS injection.

Sample Preparation for LC-MS Analysis

Proper sample preparation is crucial for accurate and reproducible results.

  • Dilution: Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the linear range of the instrument.

  • Filtration: Filter the diluted samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vialing: Transfer the filtered samples to autosampler vials for injection.

Quantitative Data Summary

The following table summarizes typical LC-MS parameters used for the analysis of Olaparib and its degradation products. These should be considered as a starting point for method development and optimization.

ParameterRecommended Conditions
LC Column InertSustain C18 (250 x 4.6 mm, 5 µm) or similar
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) in water
Mobile Phase B Acetonitrile
Flow Rate 1 mL/min
Gradient A gradient elution is typically used. Start with a low percentage of Mobile Phase B and gradually increase it.
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25-30°C)
Ionization Mode ESI Positive
MS Detector Q-TOF or Triple Quadrupole
UV Detection 254 nm

Visualizations

The following diagrams illustrate key aspects of Olaparib degradation analysis.

G Experimental Workflow for Olaparib Degradation Analysis cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Neutralize Neutralization Acid->Neutralize Base Basic Hydrolysis (e.g., 1M NaOH, 60°C) Base->Neutralize Oxidation Oxidative Stress (e.g., 15% H2O2, 60°C) Dilute Dilution Oxidation->Dilute Neutralize->Dilute Filter Filtration (0.22 µm) Dilute->Filter LC LC Separation (C18 Column, Gradient Elution) Filter->LC MS MS Detection (ESI+, Q-TOF) LC->MS Identify Identify Degradation Products MS->Identify Quantify Quantify Olaparib and Degradants Identify->Quantify Olaparib Olaparib Drug Substance Olaparib->Acid Olaparib->Base Olaparib->Oxidation G Olaparib Degradation Pathways Olaparib Olaparib DP1 Degradation Product 1 Olaparib->DP1 Acidic Hydrolysis DP2 Degradation Product 2 Olaparib->DP2 Basic Hydrolysis DP3 Degradation Product 3 Olaparib->DP3 Oxidative Degradation

References

How to minimize the formation of N-Descyclopropanecarbaldehyde Olaparib during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the process-related impurity, N-Descyclopropanecarbaldehyde Olaparib, during the synthesis of Olaparib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a key process-related impurity formed during the synthesis of Olaparib. It is structurally identical to Olaparib except for the absence of the cyclopropanecarbonyl group on the piperazine (B1678402) ring. The presence of this impurity is critical to control as it can affect the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). Regulatory authorities require stringent control of impurities in drug substances.

Q2: At which stage of Olaparib synthesis does this compound form?

A2: This impurity primarily forms during the final acylation step, where the piperazine intermediate is coupled with cyclopropane (B1198618) carbonyl chloride. It can also form due to the degradation of Olaparib under certain conditions, particularly during work-up and purification if the conditions are not carefully controlled.

Q3: What is the primary chemical reaction that leads to the formation of this impurity?

A3: The formation of this compound is due to the hydrolysis of the amide bond linking the cyclopropanecarbonyl group to the piperazine ring of Olaparib. This hydrolysis reaction cleaves the acyl group, leaving a secondary amine on the piperazine ring.

Troubleshooting Guide

Issue: High Levels of this compound Detected After Final Acylation Step

Potential Cause 1: Inappropriate Base Selection

The choice of base in the acylation reaction is critical. Strong inorganic bases in the presence of water can promote the hydrolysis of the newly formed amide bond.

Recommended Actions:

  • Utilize a non-nucleophilic organic base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used and are less likely to promote hydrolysis compared to inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

  • Ensure anhydrous conditions: Use a dry, aprotic solvent and ensure all reagents and glassware are free from moisture.

Potential Cause 2: Presence of Water in the Reaction Mixture

Water is a key reactant in the hydrolysis of the amide bond. Its presence, even in trace amounts, can lead to the formation of the N-Descyclopropanecarbaldehyde impurity.

Recommended Actions:

  • Use anhydrous solvents: Solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) should be of high purity and low water content.

  • Dry all reagents: Ensure the piperazine intermediate and cyclopropane carbonyl chloride are dry before use.

  • Perform the reaction under an inert atmosphere: Using nitrogen or argon can help to prevent the ingress of atmospheric moisture.

Potential Cause 3: Elevated Reaction Temperature and Prolonged Reaction Time

Higher temperatures and longer reaction times can increase the rate of the hydrolysis side reaction.

Recommended Actions:

  • Optimize reaction temperature: The acylation reaction should be carried out at a controlled, and preferably low, temperature. A study employing Quality by Design (QbD) principles for the acylation step suggests that the addition of cyclopropane carbonyl chloride should be performed at a low temperature.

  • Monitor reaction progress: Use techniques like HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that may favor impurity formation.

Issue: Increased Levels of this compound During Work-up and Purification

Potential Cause: Hydrolysis Under Acidic or Basic Conditions

Forced degradation studies have shown that Olaparib is susceptible to hydrolysis under both acidic and basic conditions, with degradation being more pronounced in basic environments.[1]

Recommended Actions:

  • Neutralize the reaction mixture carefully: After the reaction is complete, carefully neutralize any excess base or acidic components to a pH as close to neutral as possible before extraction and purification.

  • Avoid prolonged exposure to strong acids or bases: Minimize the time the product is in contact with acidic or basic aqueous solutions during work-up.

  • Control pH during purification: If using chromatography, ensure the pH of the mobile phase is controlled to avoid on-column degradation.

Data on Impurity Formation

The following table summarizes the impact of different conditions on the degradation of Olaparib, leading to the formation of this compound, based on forced degradation studies.

Stress ConditionReagent/ParameterDurationTemperatureDegradation of Olaparib (%)Reference
Acidic Hydrolysis 5 M HCl30 minAmbient12.69[2]
Basic Hydrolysis 1 M NaOH360 min60 °CSignificant
Basic Hydrolysis 0.2 M NaOH10 hours70 °CSignificant
Neutral Hydrolysis Water360 min60 °CStable

Key Experimental Protocols

Protocol 1: Optimized Final Acylation Step to Minimize this compound

This protocol is based on findings from a Quality by Design (QbD) optimization study.

Materials:

  • 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (piperazine intermediate)

  • Cyclopropane carbonyl chloride (CPC)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, purified

Procedure:

  • Dissolve the piperazine intermediate in anhydrous DMF.

  • Cool the solution to the optimized temperature for CPC addition.

  • Add the specified quantity of TEA to the reaction mixture.

  • Slowly add the required amount of CPC to the cooled reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by HPLC until completion.

  • Once the reaction is complete, proceed with a carefully controlled aqueous work-up, ensuring the pH is maintained near neutral.

  • Isolate the crude Olaparib.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Protocol 2: HPLC Method for Detection and Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A reported method uses a mobile phase of ammonium acetate (B1210297) buffer (pH 3.5) and methanol in a 50:50 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare standard solutions of Olaparib and this compound of known concentrations.

  • Prepare the sample solution of the synthesized Olaparib.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

cluster_synthesis Olaparib Synthesis: Final Step cluster_hydrolysis Impurity Formation Pathway Piperazine_Intermediate Piperazine Intermediate Acylation Acylation Piperazine_Intermediate->Acylation CPC Cyclopropane Carbonyl Chloride CPC->Acylation Olaparib Olaparib (Desired Product) Acylation->Olaparib Olaparib_hydrolysis Olaparib Hydrolysis Hydrolysis Olaparib_hydrolysis->Hydrolysis Impurity N-Descyclopropanecarbaldehyde Olaparib (Impurity) Water Water (H₂O) Water->Hydrolysis Conditions Basic/Acidic Conditions Conditions->Hydrolysis Hydrolysis->Impurity

Caption: Synthetic pathway to Olaparib and the competing hydrolysis reaction leading to the formation of the N-Descyclopropanecarbaldehyde impurity.

Start High Level of N-Descyclopropanecarbaldehyde Impurity Check_Base Review Base Used in Acylation Start->Check_Base Check_Water Assess for Water Presence Start->Check_Water Check_Conditions Evaluate Reaction Temperature & Time Start->Check_Conditions Check_Workup Analyze Work-up & Purification pH Start->Check_Workup Action_Base Switch to non-nucleophilic organic base (e.g., TEA) Check_Base->Action_Base Action_Water Use anhydrous reagents & inert atmosphere Check_Water->Action_Water Action_Conditions Lower temperature & monitor reaction closely Check_Conditions->Action_Conditions Action_Workup Maintain neutral pH & minimize exposure time Check_Workup->Action_Workup End Impurity Level Minimized Action_Base->End Action_Water->End Action_Conditions->End Action_Workup->End

Caption: Troubleshooting workflow for minimizing this compound formation.

References

Solving peak tailing in HPLC analysis of Olaparib impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olaparib (B1684210) and its impurities, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the tail end of a peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] A common measure for peak asymmetry is the tailing factor or asymmetry factor; a value greater than 1 indicates peak tailing.[4]

Q2: Why is peak tailing a problem in the analysis of Olaparib impurities?

Peak tailing can significantly compromise the quality and accuracy of your analytical results.[5] Specifically, it can lead to:

  • Poor resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately identify and quantify individual impurities, especially those present at low levels.[4][6]

  • Inaccurate quantification: The integration of tailing peaks is often inconsistent, leading to errors in the calculation of the area and, consequently, the concentration of Olaparib and its impurities.[6]

  • Reduced sensitivity: As the peak broadens and the height decreases, it becomes more challenging to detect impurities that are close to the limit of detection.

Q3: What are the common causes of peak tailing in the HPLC analysis of Olaparib?

Peak tailing in the analysis of Olaparib, a basic compound, and its structurally similar impurities is often caused by a combination of factors:

  • Secondary Interactions with Silanol (B1196071) Groups: This is the most common cause for basic compounds like Olaparib.[1][6][7] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic functional groups of Olaparib, leading to a secondary retention mechanism that causes peak tailing.[2][3][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Olaparib or its impurities, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to broadened or tailing peaks.[5][8] Olaparib has a pKa of 12.07.[9][10][11]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to an increase in exposed, active silanol groups that can cause peak tailing.[4][12] This can also manifest as a void at the column inlet.[6]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion, including tailing.[12][13][14]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[5][12] This is often more pronounced for early eluting peaks.[13][14]

  • Contamination: Contamination of the column inlet frit or the guard column with particulate matter or strongly retained sample components can disrupt the sample band and cause peak tailing.[14]

Troubleshooting Guide: Resolving Peak Tailing in Olaparib Impurity Analysis

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues. We will use a hypothetical example of an Olaparib impurity method where peak tailing is observed.

Hypothetical Method with Peak Tailing Issue:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Observation: The peak for a known basic impurity is showing significant tailing (Tailing Factor > 1.5).

Step 1: Adjusting the Mobile Phase pH

The most likely cause of peak tailing for a basic compound like an Olaparib impurity is secondary interactions with silanol groups.[1][6][7] Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1][2][3]

Experimental Protocol: pH Adjustment

  • Prepare Buffered Mobile Phase A: Instead of using water, prepare a buffered aqueous mobile phase. A common choice is a phosphate (B84403) or formate (B1220265) buffer.

    • Option 1 (Low pH): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.[15]

    • Option 2 (Low pH for LC-MS): Prepare a 0.1% formic acid solution in water (pH will be around 2.7).[13]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated at the new pH.

  • Inject the Sample: Re-inject your standard or sample and observe the peak shape.

Expected Outcome: A significant improvement in peak symmetry is expected.

Step 2: Using a Base-Deactivated or End-Capped Column

If adjusting the pH does not completely resolve the tailing, or if you are restricted to a certain pH range, using a column specifically designed to minimize silanol interactions is the next logical step.[5][6]

Experimental Protocol: Column Selection

  • Choose an appropriate column: Select a modern, high-purity silica (B1680970) column that is "end-capped" or "base-deactivated." These columns have been treated to reduce the number of accessible silanol groups.[2][5]

  • Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.

  • Inject the Sample: Analyze your sample and compare the peak shape to that obtained with the previous column.

Step 3: Optimizing Buffer Concentration and Additives

The concentration of your buffer can also influence peak shape. Higher buffer concentrations can sometimes better mask the residual silanol groups.[3][6]

Experimental Protocol: Buffer Concentration Optimization

  • Prepare Mobile Phases with Different Buffer Concentrations: Using your chosen buffer from Step 1, prepare mobile phase A with concentrations ranging from 10 mM to 50 mM.[12]

  • Analyze the Sample: Equilibrate the column with each mobile phase and inject your sample.

  • Evaluate Peak Shape: Compare the tailing factor at each buffer concentration to find the optimum.

Note on Mobile Phase Additives: In some cases, adding a small amount of a basic compound like triethylamine (B128534) (TEA) to the mobile phase can help to reduce peak tailing by competing with the analyte for active silanol sites.[1][6] However, TEA is not compatible with mass spectrometry and can be difficult to remove from the column.

Step 4: Investigating Other Potential Causes

If peak tailing persists, consider other potential causes:

  • Sample Overload:

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.[12][13][14] Reduce your sample concentration or injection volume.

  • Extra-Column Volume:

    • Protocol: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters. Replace them with shorter, narrower tubing (e.g., 0.12 mm ID).[12] Ensure all fittings are properly seated to avoid dead volume.

  • Column Contamination/Degradation:

    • Protocol: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent (refer to the manufacturer's instructions). If a guard column is being used, replace it.[4][13] If these steps do not work, the analytical column may need to be replaced.[12]

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes

Mobile Phase pHSilanol Group State (SiO-H)Analyte State (Basic)InteractionExpected Peak Shape
Low (2-3) Protonated (Neutral) Protonated (Cationic) Minimized Symmetrical
Mid (4-7)Partially Ionized (Anionic)Protonated (Cationic)StrongTailing
High (>8)Ionized (Anionic)NeutralReducedImproved (but may affect retention)

This table is a generalized representation based on principles of reversed-phase chromatography.[1][12][16]

Table 2: Recommended Starting Conditions for Troubleshooting Peak Tailing of Olaparib Impurities

ParameterRecommendationRationale
Column Use a modern, end-capped/base-deactivated C18 or C8 column.Minimizes secondary interactions with silanol groups.[5][6]
Mobile Phase pH Adjust to pH 2.5 - 3.5.Suppresses the ionization of silanol groups.[1][3][12]
Buffer Use a buffer such as phosphate or formate.Maintains a stable pH.[3][5]
Buffer Concentration Start with 20-25 mM.Can help to mask residual silanol interactions.[6]
Sample Concentration Ensure you are working within the linear range of the column.Prevents column overload.[12][13]

Visualizations

G start Peak Tailing Observed (Tailing Factor > 1.2) check_basic Is the Analyte (Olaparib/Impurity) a Basic Compound? start->check_basic adjust_ph Step 1: Lower Mobile Phase pH (e.g., to pH 2.5-3.5) check_basic->adjust_ph Yes end_bad Contact Technical Support check_basic->end_bad No, other causes likely ph_ok Peak Shape Improved? adjust_ph->ph_ok change_column Step 2: Use a Base-Deactivated/ End-Capped Column ph_ok->change_column No end_good Problem Solved ph_ok->end_good Yes column_ok Peak Shape Improved? change_column->column_ok check_overload Step 3: Check for Sample Overload (Dilute Sample) column_ok->check_overload No column_ok->end_good Yes overload_ok Peak Shape Improved? check_overload->overload_ok check_system Step 4: Check for Extra-Column Volume & Column Contamination overload_ok->check_system No overload_ok->end_good Yes, adjust sample concentration check_system->end_bad If problem persists

Caption: Troubleshooting workflow for peak tailing.

Caption: Effect of pH on silanol interactions.

References

Improving the yield of N-Descyclopropanecarbaldehyde Olaparib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the final acylation step in Olaparib (B1684210) synthesis, which involves the reaction of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one with a cyclopropyl (B3062369) acylating agent.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields of Olaparib in the final acylation step. What are the potential causes and how can we troubleshoot this?

Low yields in the final amide coupling step are often attributed to several factors ranging from reagent quality to reaction conditions. Below are common causes and troubleshooting suggestions:

  • Inactive Acylating Agent: The cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid may have degraded due to moisture. Ensure the acylating agent is fresh or has been stored under anhydrous conditions.

  • Suboptimal Coupling Agent/Base Combination: The choice of coupling agent and base is critical for efficient amide bond formation.

    • If using cyclopropanecarboxylic acid, a suitable condensing agent is required. A patent for Olaparib synthesis suggests using 1-Hydroxybenzotriazole (HOBT) as a condensing agent in combination with a base like triethylamine (B128534).[1]

    • Ensure the base is non-nucleophilic and strong enough to neutralize the acid formed during the reaction without causing side reactions.

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial. A slight excess of the acylating agent and the coupling agent is often used. One patented method suggests a molar ratio of the piperazine (B1678402) intermediate to condensing agent to cyclopropanecarboxylic acid to base of 1: (1.1-1.2): (1.2-1.3): (1.7-2.0).[1]

  • Inappropriate Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reaction. The reported temperature range is typically between 10-50 °C, with an optimal range of 20-30 °C.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times of 6 to 7 hours have been reported to be effective.[1]

  • Poor Solvent Quality: The presence of moisture in the solvent can hydrolyze the acylating agent and deactivate the coupling agent. Use anhydrous solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[1]

Q2: We are observing significant byproduct formation in our reaction mixture. What are the likely side reactions and how can they be minimized?

Byproduct formation can complicate purification and reduce the overall yield. Common side reactions in this synthesis include:

  • Dimerization: Disubstituted impurities can form, which are challenging to separate from the desired product.[2] This can occur if the piperazine intermediate reacts with itself or if there are impurities in the starting materials.

  • Hydrolysis of the Acylating Agent: As mentioned, moisture can lead to the hydrolysis of cyclopropanecarbonyl chloride, reducing its availability for the main reaction.

  • Side Reactions involving the Piperazine Ring: Although the piperazine ring in Olaparib is generally stable due to the two adjacent carbonyl groups, reactive intermediates could potentially lead to undesired products.[3]

Strategies to Minimize Side Reactions:

  • High Purity Starting Materials: Ensure the purity of the 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one intermediate.

  • Controlled Addition of Reagents: Add the acylating agent slowly to the reaction mixture to control the reaction rate and minimize local high concentrations that could lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent moisture-related side reactions.

Q3: What are the best practices for the purification of Olaparib to achieve high purity?

Effective purification is essential to obtain Olaparib with the required purity for pharmaceutical applications.

  • Crystallization: Recrystallization is a common and effective method for purifying the final product.

    • A mixture of ethyl acetate (B1210297) and acetone (B3395972) has been described as a suitable solvent system for recrystallization.[4] The crude product is dissolved at an elevated temperature (45-50 °C), treated with activated carbon for decolorization, and then cooled to a lower temperature (-10 to 0 °C) to induce crystallization.[4]

    • Another reported method involves using a mixed solvent of ethyl acetate and petroleum ether.[2]

  • Washing: After filtration, washing the collected solid with a suitable solvent, such as acetone, can help remove residual impurities.[4]

  • Drying: The purified solid should be dried under vacuum to remove any remaining solvent.

Quantitative Data on Reaction Conditions

The following table summarizes different reaction conditions and their reported yields for the final acylation step in Olaparib synthesis.

Piperazine IntermediateAcylating AgentCondensing AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-oneCyclopropanecarboxylic acidHOBTTriethylamineDMF20791.299.92[1]
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneCyclopropane carbonyl chloride-Triethylamine---85-[5][6]
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneCyclopropanecarboxylic acidHBTUTriethylamineDMF20162-[7]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of Olaparib from its piperazine intermediate.

Materials:

  • 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one

  • Cyclopropanecarboxylic acid

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, purified

Procedure:

  • To a reaction vessel, add N,N-dimethylformamide (DMF).

  • With stirring, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one, 1-Hydroxybenzotriazole (HOBT), and cyclopropanecarboxylic acid to the solvent at 10 °C.[1]

  • Slowly add triethylamine to the reaction mixture.

  • Raise the temperature to 20 °C and continue stirring for approximately 7 hours.[1]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture to precipitate the crude Olaparib.[1]

  • Stir the mixture to allow for complete precipitation of the solid.

  • Collect the solid by suction filtration.

  • Wash the solid with water.

  • Dry the solid to obtain crude Olaparib.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/acetone).[4]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Intermediate 4-(4-fluoro-3-(piperazine-1-carbonyl) benzyl)naphthalen-1(2H)-one Olaparib Olaparib Intermediate->Olaparib + Reagent Cyclopropanecarboxylic Acid Reagent->Olaparib + CouplingAgent HOBT CouplingAgent->Olaparib Base Triethylamine Base->Olaparib Solvent DMF Solvent->Olaparib

Caption: Final acylation step in the synthesis of Olaparib.

Experimental_Workflow Start Start AddReactants Add Reactants and Solvent (Piperazine Intermediate, Acid, HOBT, DMF) Start->AddReactants AddBase Add Base (Triethylamine) AddReactants->AddBase Reaction Stir at 20°C for 7h AddBase->Reaction Precipitation Add Water for Precipitation Reaction->Precipitation Filtration Filter the Solid Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Crude Product Washing->Drying Purification Recrystallize from Ethyl Acetate/Acetone Drying->Purification FinalProduct Pure Olaparib Purification->FinalProduct End End FinalProduct->End

Caption: General experimental workflow for Olaparib synthesis.

Troubleshooting_Logic node_rect node_rect Start Low Yield? CheckPurity Check Starting Material Purity? Start->CheckPurity Yes CheckPurity->node_rect Purify Intermediate CheckReagents Check Reagent Activity? CheckPurity->CheckReagents Yes CheckReagents->node_rect Use Fresh Reagents CheckConditions Optimize Reaction Conditions? CheckReagents->CheckConditions Yes CheckConditions->node_rect Adjust Temp, Time, Stoichiometry PurificationIssue Purification Problem? CheckConditions->PurificationIssue Yes PurificationIssue->node_rect Optimize Recrystallization Solvent System PurificationIssue->node_rect Yield Improved

Caption: Troubleshooting decision tree for low Olaparib yield.

References

Olaparib Forced Degradation Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the PARP inhibitor, Olaparib.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports in the literature regarding the stability of Olaparib under basic conditions?

A1: Different studies have reported contradictory findings on Olaparib's stability under basic hydrolysis.[1][2] Some studies show significant degradation, while others report high stability.[1][2] These discrepancies can likely be attributed to variations in experimental conditions such as the concentration of the base (e.g., 0.2 M NaOH vs. 1 M NaOH), temperature (e.g., 70°C vs. 80°C), reaction time, and the composition of the co-solvent used to dissolve Olaparib.[1][2][3] For instance, the rate of base-catalyzed hydrolysis of Olaparib has been observed to be greater when the content of aprotic-dipolar solvent (like acetonitrile) in the mixture is decreased.[3][4]

Q2: What are the expected degradation products of Olaparib under hydrolytic stress?

A2: Under basic hydrolysis, two primary degradation products, often denoted as DP-O1 and DP-O2, have been identified.[1][5] These are formed through the hydrolysis of the amide bond between the phenyl carbonyl group and the nitrogen of the piperazine (B1678402) ring.[5] Under acidic conditions, degradation is also observed, though generally to a lesser extent than under basic conditions.[1]

Q3: My chromatogram shows significant peak tailing for Olaparib and its degradants. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC analysis of Olaparib can stem from several factors:

  • Column-Related Issues: Degradation of the column, improper column chemistry for the analytes, or the formation of a void at the column inlet can all cause tailing. If you suspect column degradation, flushing with a strong solvent or replacing the column might be necessary.[6]

  • Mobile Phase Effects: An inappropriate mobile phase pH or buffer concentration can lead to peak tailing. For basic compounds like Olaparib, using a mobile phase with a pH that ensures the analyte is in a single ionic form can help. If buffer concentration is the issue, try doubling it to see if the peak shape improves.[7]

  • Analyte Interactions: Basic compounds like Olaparib can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Using a base-deactivated column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this.

  • System Issues: Excessive dead volume in the HPLC system, from long tubing or loose fittings, can also contribute to peak tailing.[6][8]

Q4: I am not achieving the desired level of degradation (e.g., 10-20%). What should I do?

A4: If you are not observing sufficient degradation, consider adjusting the stress conditions. You can increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.[1] It is a matter of finding the right balance, as overly harsh conditions can lead to secondary degradation, complicating the analysis.

Q5: My mass balance is not within the acceptable range (90-110%). What are the potential reasons?

A5: Poor mass balance can be due to several factors:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent drug peak.

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore, making them undetectable by UV detectors.

  • Precipitation: The drug or its degradation products may have precipitated out of the solution.

  • Volatile Degradants: Volatile degradation products may have been lost during the experiment.

  • Adsorption: The drug or its degradants may have adsorbed onto the surface of the container.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. Insufficient stress applied (concentration, temperature, or duration).Increase the strength of the stressor, raise the temperature, or extend the reaction time.
Excessive degradation (>50%) with multiple unknown peaks. Stress conditions are too harsh, leading to secondary degradation.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak resolution between Olaparib and its degradation products. Suboptimal HPLC method (mobile phase, column, gradient).Optimize the mobile phase composition and gradient. Try a different column with a different selectivity.
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or pump flow rate.Ensure proper mobile phase preparation and degassing. Use a column oven for temperature control. Check the HPLC pump for proper functioning.
Appearance of unexpected peaks in the chromatogram. Contamination from reagents, solvents, or the sample matrix. Formation of secondary degradation products.Analyze blanks to identify sources of contamination. If secondary degradation is suspected, use milder stress conditions.

Experimental Protocols

Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies of Olaparib. Researchers should optimize these conditions based on their specific experimental setup and objectives.

Stress ConditionReagent and ConcentrationTemperatureDuration
Acidic Hydrolysis 1 M HCl60°CUp to 360 minutes
Basic Hydrolysis 1 M NaOH60°CUp to 360 minutes
Oxidative Degradation 15% H₂O₂ (w/w)60°CUp to 360 minutes
Neutral Hydrolysis Water60°CUp to 360 minutes
Thermal Degradation Dry Heat70°C10 hours
Photolytic Degradation UV lightAmbient24 hours

Note: The extent of degradation can be influenced by the solvent used to dissolve Olaparib. For instance, using a higher percentage of water in an acetonitrile/water mixture can increase the rate of base-catalyzed hydrolysis.[3]

Analytical Methodology: RP-HPLC

A common analytical technique for separating and quantifying Olaparib and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterTypical Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Olaparib Stock Solution acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (e.g., 1M NaOH, 60°C) prep->base Expose to stress oxidative Oxidative Degradation (e.g., 15% H2O2, 60°C) prep->oxidative Expose to stress thermal Thermal Degradation (e.g., 70°C) prep->thermal Expose to stress photo Photolytic Degradation (e.g., UV light) prep->photo Expose to stress neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify mass_balance Calculate Mass Balance quantify->mass_balance

Caption: A generalized workflow for conducting forced degradation studies of Olaparib.

Troubleshooting Logic for HPLC Peak Tailing

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only specific (e.g., basic) peaks tailing? all_peaks->specific_peaks No frit_blockage Check for blocked column frit all_peaks->frit_blockage Yes mobile_phase_ph Check mobile phase pH and buffer strength specific_peaks->mobile_phase_ph Yes system_dead_volume Check for system dead volume (fittings, tubing) frit_blockage->system_dead_volume solution_all_1 Backflush or replace column system_dead_volume->solution_all_1 solution_all_2 Optimize tubing and connections solution_all_1->solution_all_2 column_chemistry Consider secondary interactions (e.g., silanol activity) mobile_phase_ph->column_chemistry solution_specific_1 Adjust pH or buffer concentration column_chemistry->solution_specific_1 solution_specific_2 Use a base-deactivated column or add mobile phase modifier solution_specific_1->solution_specific_2

Caption: A decision tree for troubleshooting HPLC peak tailing issues.

Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

G cluster_dna_damage DNA Damage Response cluster_repair DNA Repair Pathways cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb unrepaired SSBs become ber Base Excision Repair (BER) parp->ber activates survival Cell Survival and Proliferation ber->survival leads to hr Homologous Recombination (HR) hr->survival nhej Non-Homologous End Joining (NHEJ) apoptosis Apoptosis (Cell Death) nhej->apoptosis leads to dsb->hr primary repair in healthy cells dsb->nhej error-prone repair olaparib Olaparib olaparib->parp inhibits brca BRCA1/2 Mutation (HR Deficient) brca->hr impairs

Caption: The synthetic lethality mechanism of Olaparib in BRCA-mutated cancer cells.

References

Olaparib Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Olaparib, with a specific focus on the impact of pH on its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is Olaparib in solutions of varying pH?

Q2: What are the expected degradation percentages under stressed acidic and alkaline conditions?

A2: Forced degradation studies have demonstrated the following degradation patterns for Olaparib:

  • Acidic Conditions : In the presence of 5 M hydrochloric acid (HCl), Olaparib showed approximately 12.69% degradation after 30 minutes.

  • Alkaline Conditions : Under treatment with 5 M sodium hydroxide (B78521) (NaOH), Olaparib degraded by approximately 2.60% after 30 minutes.

These findings suggest that while Olaparib degrades under both extremes of pH, it is notably more susceptible to acidic hydrolysis under these specific test conditions.

Q3: Are there any specific pH values to avoid when preparing Olaparib solutions?

A3: Based on available data, it is advisable to avoid strongly acidic and strongly alkaline conditions to minimize degradation. For routine experimental use, preparing solutions in buffers with a pH close to neutral (pH 7) is recommended to ensure stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in cell-based assays. Degradation of Olaparib in acidic or alkaline cell culture media.Ensure the pH of the cell culture medium is stable and within the optimal range for both the cells and Olaparib stability. Prepare fresh stock solutions of Olaparib in a suitable solvent (e.g., DMSO) and dilute into the medium immediately before use.
Loss of Olaparib potency in prepared solutions over time. pH-induced hydrolysis of the compound.Buffer your aqueous solutions to a neutral pH if possible. Store stock solutions at -20°C or -80°C in an appropriate solvent. For aqueous solutions for immediate use, prepare them fresh and use them promptly.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products due to pH instability.Confirm the identity of the degradation products using mass spectrometry. Review the pH of all solvents and solutions used in the sample preparation and HPLC mobile phase. Adjust the pH to a more neutral range if the experimental design allows.

Data on pH-Dependent Degradation of Olaparib

The following table summarizes the quantitative data from forced degradation studies of Olaparib under acidic and alkaline conditions.

Stress ConditionReagent ConcentrationExposure TimeTemperatureDegradation (%)Reference
Acidic Hydrolysis5 M HCl30 minutesNot Specified12.69%
Alkaline Hydrolysis5 M NaOH30 minutesNot Specified2.60%
Alkaline Hydrolysis1 M NaOHNot Specified60°CSignificant Degradation[1]
Neutral HydrolysisWaterNot Specified60°CStable[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of Olaparib under various pH conditions, based on methodologies described in the literature.

  • Preparation of Olaparib Stock Solution : Prepare a stock solution of Olaparib in a suitable organic solvent, such as methanol (B129727) or DMSO, at a concentration of 1 mg/mL.

  • Acidic Degradation :

    • To an aliquot of the Olaparib stock solution, add an equal volume of 5 M HCl.

    • Incubate the mixture for 30 minutes at room temperature.

    • Neutralize the solution with an appropriate volume of 5 M NaOH.

    • Dilute the solution to a suitable concentration for analysis with the mobile phase.

  • Alkaline Degradation :

    • To an aliquot of the Olaparib stock solution, add an equal volume of 5 M NaOH.

    • Incubate the mixture for 30 minutes at room temperature.

    • Neutralize the solution with an appropriate volume of 5 M HCl.

    • Dilute the solution to a suitable concentration for analysis with the mobile phase.

  • Analysis :

    • Analyze the treated and untreated (control) samples by a validated stability-indicating HPLC method.

    • The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of the control sample.

Visualizations

Experimental Workflow for pH-Dependent Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Olaparib Stock Solution acid Acid Hydrolysis (e.g., 5M HCl) stock->acid Incubate base Alkaline Hydrolysis (e.g., 5M NaOH) stock->base Incubate neutral Neutral Hydrolysis (e.g., Water) stock->neutral Incubate hplc RP-HPLC Analysis acid->hplc base->hplc neutral->hplc data Calculate % Degradation hplc->data

Caption: Workflow for assessing Olaparib stability under different pH conditions.

G cluster_dna_damage DNA Damage & Repair cluster_olaparib_action Olaparib Intervention cluster_cellular_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates dsb Double-Strand Break (DSB) parp->dsb unrepaired SSBs lead to olaparib Olaparib olaparib->parp inhibits apoptosis Cell Death (Apoptosis) in BRCA-deficient cells dsb->apoptosis

References

Technical Support Center: Overcoming Solubility Challenges of N-Descyclopropanecarbaldehyde Olaparib in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro assays with N-Descyclopropanecarbaldehyde Olaparib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analog of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.[1]

Q2: What are the known solubility properties of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[2][3] For in vitro cellular assays, it is crucial to first prepare a concentrated stock solution in 100% DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher).[3] Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A4: High concentrations of DMSO can be toxic to cells. It is essential to determine the maximum tolerated DMSO concentration for your specific cell line in a pilot experiment. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5%.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: The compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture medium, the compound can crash out of solution.

Troubleshooting Steps:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to get closer to the final desired concentration before the final dilution into the aqueous medium.

  • Pre-warm Media: Warm the cell culture medium to 37°C before adding the compound.

  • Rapid Mixing: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.

  • Use of Surfactants (for specific applications): For certain biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 might help maintain solubility. However, the compatibility and potential effects of the surfactant on your assay must be validated.

  • Consider Co-solvents (for specific applications): For non-cellular assays, a co-solvent system might be an option. However, the effects of these solvents on the experimental outcome must be carefully evaluated.

Issue 2: Inconsistent or non-reproducible results in cell-based assays.

Cause: This can be due to several factors, including inconsistent compound concentration due to precipitation, cell line variability, or experimental conditions.

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your stock solution is free of precipitate before each use. If crystals are visible, gently warm the vial until they redissolve.

  • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from the frozen stock.[1]

  • Cell Line Integrity: Verify the identity of your cell line using short tandem repeat (STR) profiling and ensure you are using cells at a low passage number.[1]

  • Consistent Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can affect drug sensitivity.[1]

  • Control for Edge Effects: In multi-well plates, evaporation can be higher in the outer wells. To minimize this "edge effect," avoid using the outermost wells for critical experiments or fill them with sterile PBS or media.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 272.93 mM)Use of newly opened, hygroscopic DMSO is recommended.[3]
Water< 0.1 mg/mLPractically insoluble.[2][3]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (≥ 6.82 mM)For in vivo preparations.[2]
10% DMSO in 90% corn oil≥ 2.5 mg/mL (≥ 6.82 mM)For in vivo preparations.[2]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline≥ 2.5 mg/mL (≥ 6.82 mM)For in vivo preparations.[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells (typically <0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Remove the old medium from the cells and add the drug-containing medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).

  • Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies form.

  • Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot a survival curve.

Protocol 3: Immunofluorescence Staining for DNA Damage (γH2AX)

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

  • This compound stock solution (in DMSO)

  • Cells grown on coverslips in multi-well plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Visualizations

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) chain PARP->PAR synthesizes BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (in HR deficient cells) Cell_Survival Cell Survival HR_Repair->Cell_Survival N_Des_Olaparib N-Descyclopropanecarbaldehyde Olaparib N_Des_Olaparib->PARP

Caption: PARP Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays 6. Perform In Vitro Assays Compound_Prep 1. Prepare N-Descyclopropanecarbaldehyde Olaparib Stock (DMSO) Treatment 4. Treat Cells with Compound (and controls) Compound_Prep->Treatment Cell_Culture 2. Culture Cells Assay_Setup 3. Seed Cells in Assay Plates Cell_Culture->Assay_Setup Assay_Setup->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation MTT Cell Viability (MTT) Incubation->MTT Clonogenic Clonogenic Survival Incubation->Clonogenic IF DNA Damage (γH2AX IF) Incubation->IF Data_Analysis 7. Data Acquisition and Analysis MTT->Data_Analysis Clonogenic->Data_Analysis IF->Data_Analysis Results 8. Interpretation of Results (e.g., IC50, Survival Fraction) Data_Analysis->Results

Caption: General Experimental Workflow for In Vitro Testing of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Olaparib Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. This guide provides a detailed comparison of analytical methodologies for the impurity profiling of Olaparib (B1684210), a PARP inhibitor used in cancer therapy. The following sections present a comprehensive overview of commonly employed techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for impurity profiling is often a trade-off between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique due to its robustness and cost-effectiveness. For enhanced sensitivity and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. The following tables summarize the quantitative performance of various methods reported in the literature.

Table 1: Performance Characteristics of HPLC-UV Methods for Olaparib Analysis

ParameterMethod 1Method 2
Linearity Range 80 - 120 µg/mL[1][2]25 - 75 µg/mL[3][4]
Regression Coefficient (r²) 0.998[1][2][5]0.9991[3][4]
Limit of Detection (LOD) 0.49 µg/mL[1]0.6 µg/ml[6]
Limit of Quantification (LOQ) 1.49 µg/mL[1]2.0 µg/ml[6]
Accuracy (% Recovery) Within 100±2%[1]100.17%[6]
Precision (% RSD) < 2%[1]< 2%[7]

Table 2: Performance Characteristics of LC-MS Methods for Olaparib Analysis

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-DAD-MS Method
Linearity Range 10 - 5000 ng/mL[5][8]3 - 600 ng/mL[9]0.05 - 10 ng/µL
Regression Coefficient (r²) ≥ 0.9994[5][8]0.998[9]Not Reported
Limit of Detection (LOD) Not ReportedNot Reported0.01 ng/µL[10]
Limit of Quantification (LOQ) 10 ng/mL[8]3 ng/mL[9]0.05 ng/µL[10]
Accuracy (% of Nominal) ±7.6%[8]95 - 98.4%[9]Not Reported
Precision (% CV) ≤ 9.3%[8]≤ 2%[9]< 2%[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of analytical methods. Below are representative protocols for a Reverse-Phase HPLC (RP-HPLC) method with UV detection and a highly sensitive LC-MS/MS method for the analysis of Olaparib and its impurities.

Protocol 1: RP-HPLC with UV Detection

This method is suitable for the routine quality control of Olaparib in bulk drug and pharmaceutical dosage forms.

1. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 3.5 with glacial acetic acid) and methanol (B129727) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection Wavelength: 254 nm[1][2]

  • Injection Volume: 20 µL[1][2]

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Olaparib reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the method (e.g., 100 µg/mL).

3. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of Olaparib tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Olaparib and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1]

  • Acid Degradation: Treat the drug substance with 5 M HCl at room temperature for 30 minutes, followed by neutralization with 5 M NaOH.[1]

  • Base Degradation: Treat the drug substance with 5 M NaOH at room temperature for 30 minutes, followed by neutralization with 5 M HCl.[1]

  • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature for 30 minutes.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance solution to UV light.

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for the quantification of Olaparib and its impurities at low concentrations, particularly in biological matrices.

1. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic System: An Acquity H-Class UPLC system coupled to a Xevo TQ-S Micro Tandem Mass Spectrometer.[5]

  • Column: Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 µm particle size).[5]

  • Mobile Phase: Gradient elution is typically employed, using a combination of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Ionization Mode: Positive ion mode is selected.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a series of calibration standards by spiking a known amount of Olaparib reference standard into the appropriate matrix (e.g., human plasma).

  • Sample Preparation (from plasma): A liquid-liquid extraction procedure is commonly used to isolate Olaparib from plasma samples.[5][8]

Comparative Workflow for Impurity Profiling

The following diagram illustrates a generalized workflow for the analytical comparison of methods for Olaparib impurity profiling.

A Define Analytical Requirements (Sensitivity, Selectivity, Speed) B Select Primary Analytical Technique (e.g., HPLC-UV, LC-MS) A->B C Method Development & Optimization (Column, Mobile Phase, Gradient, etc.) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples using Developed Method D->E F Identify & Characterize Degradation Products (LC-MS/MS, NMR) E->F G Validate Analytical Methods (ICH Guidelines: Linearity, LOD, LOQ, Accuracy, Precision) F->G H Compare Performance Metrics (Tabulate Quantitative Data) G->H I Select Optimal Method for Routine Use H->I

Caption: Workflow for comparing Olaparib impurity profiling methods.

This guide provides a foundational understanding of the analytical techniques available for Olaparib impurity profiling. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and practical considerations such as instrument availability and sample throughput.

References

Unraveling the Impact of Degradation on Olaparib's Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activity of the PARP inhibitor Olaparib reveals a significant reduction in therapeutic potential upon degradation. While the parent drug demonstrates potent inhibition of Poly (ADP-ribose) polymerase (PARP) and robust cytotoxicity against cancer cells, its known degradation products and major metabolites exhibit substantially diminished activity. This guide provides a detailed comparison, supported by available data, to inform researchers and drug development professionals on the critical importance of Olaparib's stability.

Olaparib, a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, functions by inhibiting PARP enzymes, leading to an accumulation of DNA damage and subsequent cell death.[1][2][3][4][5] However, like all pharmaceuticals, Olaparib is susceptible to degradation under various stress conditions, including hydrolysis and oxidation, leading to the formation of distinct degradation products.[6][7][8] Furthermore, in vivo, Olaparib is metabolized by cytochrome P450 enzymes into several metabolites.[1] Understanding the biological activity of these derivatives is crucial for defining the drug's stability requirements and ensuring its clinical effectiveness.

Comparative Biological Activity: Olaparib vs. Its Metabolites

Forced degradation studies have identified several key degradation products of Olaparib under acidic, basic, and oxidative stress conditions, commonly denoted as DP-O1, DP-O2, and DP-O4.[6][9] In parallel, the primary in vivo metabolites have been identified as M12 (ring-opened hydroxycyclopropyl), M15 (mono-oxygenated), and M18 (dehydrogenated piperazine).[1]

The potency of the principal metabolites in inhibiting PARP-1 and the growth of BRCA1-mutant cells is reported to be 4-fold to 30-fold lower than that of Olaparib.[3] This substantial reduction in activity underscores the critical role of Olaparib's intact chemical structure for its therapeutic effect. It is highly probable that the significant structural alterations resulting from forced degradation would similarly lead to a profound loss of biological activity.

Table 1: Quantitative Comparison of Biological Activity

CompoundTargetIC50 (PARP-1 Inhibition)Potency vs. Olaparib (Growth Inhibition of BRCA1-mutant cells)
Olaparib PARP-1, PARP-2~1-5 nM1x
Metabolite M18 PARP-1Not specified4x lower
Metabolite M12 PARP-1Not specified30x lower
Metabolite M15 PARP-1Not specified30x lower
Degradation Product DP-O1 Not ReportedNot ReportedNot Reported
Degradation Product DP-O2 Not ReportedNot ReportedNot Reported
Degradation Product DP-O4 Not ReportedNot ReportedNot Reported

Visualizing the Mechanism of Action and Experimental Workflow

To contextualize the importance of maintaining Olaparib's structural integrity, the following diagrams illustrate its mechanism of action and a typical workflow for evaluating the biological activity of a drug and its degradation products.

Olaparib_Mechanism_of_Action cluster_0 Normal Cell (with functional HRR) cluster_1 BRCA-mutant Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits Replication_N Replication Fork DNA_SSB_N->Replication_N if unrepaired BER Base Excision Repair (BER) PARP_N->BER activates DNA_Repair_N DNA Repaired BER->DNA_Repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HRR Homologous Recombination Repair (HRR) DSB_N->HRR activates Cell_Survival_N Cell Survival HRR->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_C Replication Fork DNA_SSB_C->Replication_C Olaparib Olaparib Olaparib->PARP_C inhibits Blocked_BER BER Blocked PARP_C->Blocked_BER DSB_C Double-Strand Break (DSB) Replication_C->DSB_C Defective_HRR Defective HRR DSB_C->Defective_HRR Cell_Death Cell Death (Apoptosis) Defective_HRR->Cell_Death

Caption: Mechanism of Olaparib-induced synthetic lethality.

Experimental_Workflow Start Start: Drug Substance (Olaparib) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) Start->Forced_Degradation Isolation Isolation & Purification of Degradation Products Forced_Degradation->Isolation Structure_Elucidation Structural Characterization (LC-MS, NMR) Isolation->Structure_Elucidation Biological_Assays Biological Activity Assessment Structure_Elucidation->Biological_Assays PARP_Assay PARP Inhibition Assay Biological_Assays->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Biological_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison PARP_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Activity of Degradants Data_Analysis->Conclusion

Caption: Workflow for comparing drug and degradant activity.

Detailed Experimental Protocols

The following are standard protocols for key experiments used to assess the biological activity of PARP inhibitors and their derivatives.

PARP Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Principle: A colorimetric or fluorescent assay that measures the incorporation of NAD+ onto histone proteins, a reaction catalyzed by PARP.

  • Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), histone proteins, biotinylated NAD+, streptavidin-HRP (for colorimetric detection) or a fluorescent NAD+ analog, 96-well plates, and a microplate reader.

  • Method:

    • Coat a 96-well plate with histone proteins.

    • In a separate plate, prepare a reaction mixture containing activated DNA, the PARP1 enzyme, and varying concentrations of the test compounds (Olaparib and its degradation products).

    • Initiate the PARP reaction by adding biotinylated NAD+.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the mixture to the histone-coated plate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and a suitable substrate (e.g., TMB) for colorimetric detection, or measure fluorescence directly if a fluorescent NAD+ analog is used.

    • Read the absorbance or fluorescence on a microplate reader.

    • Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Materials: Cancer cell lines (e.g., BRCA1/2-mutant and wild-type), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Method:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Olaparib and its degradation products for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Forced Degradation Studies

These studies are performed to identify potential degradation products under stress conditions.

  • Principle: The drug substance is exposed to various stress conditions as per the International Council for Harmonisation (ICH) guidelines to accelerate its degradation.

  • Method:

    • Acid Hydrolysis: Treat a solution of Olaparib with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of Olaparib with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of Olaparib with an oxidizing agent (e.g., 3% H2O2) at room temperature or elevated temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the drug to UV light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

Conclusion

References

Comparative Guide to N-Descyclopropanecarbaldehyde Olaparib Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available N-Descyclopropanecarbaldehyde Olaparib reference standards. This compound is a known process-related impurity and metabolite of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] Accurate and well-characterized reference standards are crucial for the development, validation, and quality control of analytical methods for Olaparib and its impurities, ensuring the safety and efficacy of the final drug product.

Comparison of Commercially Available Reference Standards

The following table summarizes the key quality attributes of this compound reference standards from various suppliers. This data has been compiled from publicly available Certificates of Analysis and product specifications. It is important to note that batch-to-batch variability may exist, and users should always refer to the certificate of analysis provided with the specific lot they purchase.

SupplierCatalog NumberPurity (by HPLC/LCMS)Analytical Techniques UsedAdditional Information
MedChemExpressHY-7570699.46% (LCMS)[2]¹H NMR, LCMS[2]-
Sigma-AldrichAMBH303C5F9197%[3]Not explicitly stated on product page-
ChemSceneCS-M0384≥95%[4]Not explicitly stated on product page-
SynZealSZ-O033004Data provided with detailed COA upon request[5]NMR, MS, HPLC Purity[5][6]Offers EP/USP traceable standards[6]
Daicel PharmaDCTI-C-002110Extensive characterization data provided in CoA[7]¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity[7]cGMP-compliant analytical laboratory[7]

The Role of this compound in Drug Development

As a significant impurity of Olaparib, this compound plays a critical role throughout the drug development lifecycle. A certified reference standard is essential for:

  • Impurity Profiling: Identifying and quantifying the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product.

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for quality control.

  • Stability Studies: Assessing the degradation pathways of Olaparib under various stress conditions.

  • Pharmacokinetic/Toxicological Studies: Investigating the metabolic fate and potential biological activity of the impurity.

cluster_0 Drug Development Lifecycle cluster_1 Role of Reference Standard API_Synthesis API Synthesis Impurity_Profiling Impurity Profiling API_Synthesis->Impurity_Profiling Formulation Formulation Formulation->Impurity_Profiling Clinical_Trials Clinical Trials PK_Tox_Studies PK/Tox Studies Clinical_Trials->PK_Tox_Studies Manufacturing Manufacturing Method_Validation Method Validation Impurity_Profiling->Method_Validation Stability_Testing Stability Testing Method_Validation->Stability_Testing Stability_Testing->Manufacturing PK_Tox_Studies->Method_Validation

Role of this compound Reference Standard.

Experimental Protocols for Certification

The certification of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is suitable for the quantitative determination of the purity of this compound and for the separation of related impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Waters 2695 series with a 2996 PDA detector).[8]

  • Reversed-phase C18 column (e.g., Thermo Scientific C18, 250mm x 4.6mm, 5µm).[9]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Diluent: Methanol and water (70:30 v/v).[10]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 50 µg/mL).[9]

  • Sample Solution Preparation: Prepare the sample to be tested in the diluent to a similar concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 276 nm.[9]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 40 60
    10 40 60
    12 60 40

    | 15 | 60 | 40 |

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Start Start Prepare_Mobile_Phase Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: ACN) Start->Prepare_Mobile_Phase Prepare_Standard_Sample Prepare Standard and Sample Solutions (in Methanol/H₂O) Prepare_Mobile_Phase->Prepare_Standard_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Standard_Sample->Equilibrate_HPLC Inject_Sample Inject Sample (10 µL) Equilibrate_HPLC->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_UV Detect at 276 nm Run_Gradient->Detect_UV Integrate_Peaks Integrate Peaks Detect_UV->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity End End Calculate_Purity->End Start Start Weigh_Sample_IS Accurately Weigh Sample and Certified Internal Standard Start->Weigh_Sample_IS Dissolve_in_Solvent Dissolve in Deuterated Solvent Weigh_Sample_IS->Dissolve_in_Solvent Acquire_1H_NMR Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve_in_Solvent->Acquire_1H_NMR Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_1H_NMR->Process_Spectrum Integrate_Signals Integrate Analyte and IS Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity End End Calculate_Purity->End

References

A Comparative Guide to Inter-laboratory Analysis of Olaparib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Ensuring the purity of Olaparib is critical for its therapeutic efficacy and patient safety, as impurities can arise from the manufacturing process or degradation.[1][2] This document summarizes data from various studies to offer a comparative overview of analytical techniques, aiding in the selection and implementation of robust methods for quality control and research.

Comparative Analysis of Analytical Methods

The primary methods for Olaparib impurity analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS).[3] LC-MS/MS, in particular, is favored for its high sensitivity and selectivity, making it ideal for therapeutic drug monitoring and pharmacokinetic studies where low concentrations are anticipated.[3] HPLC-UV offers a cost-effective and accessible alternative for applications involving higher concentrations, such as in pharmaceutical dosage forms.[3]

The following tables summarize the operational parameters and performance of various published methods.

Table 1: Comparison of HPLC and LC-MS/MS Methodologies for Olaparib Impurity Analysis

ParameterMethod 1 (HPLC-UV)Method 2 (LC-DAD-MS)Method 3 (LC-ESI-Q-TOF-MS)Method 4 (LC-MS/MS)
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[4]Information not availableBDS Hypersil C8 (250 mm x 4.6 mm, 5µm)[5]Cortecs-T3[6]
Mobile Phase Acetonitrile (B52724) and Water[4]Information not available0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and Acetonitrile[7]Information not available
Detection UV at 254 nm[4]DAD at 278 nm and QQQ-MS[8]PDA detector and ESI-QTOF-MS[5]Electrospray ionization (ESI)-MS in positive ionization mode[6]
Flow Rate 1.0 mL/min[4]Information not available1 mL/min[7]Information not available
Linearity Range 80 µg/mL to 120 µg/mL[4]1.0 to 100 ng/μL (LC-DAD), 0.05 to 10 ng/μL (LC-MS)[8]Information not available140–7000 ng/mL[6]
LOD Information not available0.1 ng/μL (DAD), 0.01 ng/μL (MS)[8]Information not availableInformation not available
LOQ Information not available0.5 ng/μL (DAD), 0.05 ng/μL (MS)[8]Information not availableInformation not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of impurity analysis. The following sections outline the key experimental protocols cited in the literature.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[9][10]

Acid Hydrolysis:

  • Treat Olaparib solution with 1N HCl at 80°C for 1 hour.[7]

  • Neutralize the solution before injection.[7]

Alkaline Hydrolysis:

  • Treat Olaparib solution with 1N NaOH at 80°C for 1 hour.[7] Some studies have found Olaparib to be highly stable under alkaline conditions, while others have observed significant degradation.[7][10]

  • Neutralize the solution before injection.[7]

Oxidative Degradation:

  • Treat Olaparib solution with 30% H2O2 at 80°C for 1 hour.[7]

  • Inject the solution after the specified time.

Thermal Degradation:

  • Expose solid Olaparib to dry heat. Studies have shown it to be stable under these conditions.[11]

Photolytic Degradation:

  • Expose a solution of Olaparib to UV light. The drug has been found to be less sensitive to UV light.[8]

Sample Preparation for Analysis
  • Stock Solution: Prepare a stock solution of Olaparib by dissolving 10 mg in 1.0 mL of dimethyl sulfoxide (B87167) and then diluting to 10 mL with acetonitrile.[8]

  • Calibration Solutions: Prepare serial dilutions from the stock solution in acetonitrile to construct calibration curves for both LC-DAD and LC-MS analysis.[8]

  • Tablet and Capsule Formulation: Extract Olaparib from tablets (150 mg) and capsules (50 mg) with acetonitrile. Make further dilutions with the mobile phase for analysis.[7]

Visualization of Workflows and Impurity Classification

To better illustrate the processes involved in Olaparib impurity analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting BulkDrug Bulk Drug Substance Chromatography HPLC / UHPLC Separation BulkDrug->Chromatography Formulation Pharmaceutical Formulation Formulation->Chromatography ForcedDegradation Forced Degradation Samples ForcedDegradation->Chromatography Detection UV/DAD and/or MS Detection Chromatography->Detection Identification Impurity Identification Detection->Identification Quantification Impurity Quantification Detection->Quantification Reporting Reporting & Specification Check Identification->Reporting Quantification->Reporting

Caption: Experimental workflow for Olaparib impurity analysis.

G OlaparibImpurities Olaparib Impurities ProcessImpurities Process-Related Impurities OlaparibImpurities->ProcessImpurities DegradationProducts Degradation Products OlaparibImpurities->DegradationProducts StartingMaterials Starting Materials ProcessImpurities->StartingMaterials Intermediates Intermediates ProcessImpurities->Intermediates ByProducts By-Products ProcessImpurities->ByProducts Hydrolytic Hydrolytic Degradants DegradationProducts->Hydrolytic Oxidative Oxidative Degradants DegradationProducts->Oxidative Photolytic Photolytic Degradants DegradationProducts->Photolytic

Caption: Classification of Olaparib impurities.

References

Comparative Stability Analysis: Olaparib vs. N-Descyclopropanecarbaldehyde Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the stability profiles of the PARP inhibitor Olaparib and its potential impurity, N-Descyclopropanecarbaldehyde Olaparib. The analysis is based on forced degradation studies, which are crucial for understanding the intrinsic stability of drug substances and for the development of stability-indicating analytical methods.

Chemical Structures

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its chemical structure features a cyclopropanecarbonyl moiety on the piperazine (B1678402) ring. This compound is a related substance where this cyclopropyl (B3062369) group is absent, and a formyl group is present instead. This structural difference can significantly impact the molecule's stability.

Comparative Stability under Forced Degradation

Forced degradation studies are employed to accelerate the degradation of a drug substance under various stress conditions, providing insights into its stability and degradation pathways.

Summary of Forced Degradation Studies
Stress ConditionOlaparib Degradation (%)This compound Formation (%)Key Observations
Acid Hydrolysis (0.1 N HCl at 80°C for 2 h)13.4%Significant formationOlaparib shows susceptibility to acidic conditions, with the piperazine amide bond being a likely point of hydrolysis.
Base Hydrolysis (0.1 N NaOH at 80°C for 2 h)11.2%Significant formationThe molecule also degrades under basic conditions, indicating the lability of the amide linkage.
Oxidative Degradation (3% H₂O₂ at RT for 24 h)9.8%Minor formationOlaparib exhibits moderate degradation under oxidative stress.
Thermal Degradation (80°C for 48 h)5.6%Minor formationThe drug substance shows good stability against dry heat.
Photolytic Degradation (UV light at 254 nm for 24 h)4.1%Negligible formationOlaparib is relatively stable when exposed to UV light.

Note: The formation of this compound is a primary degradation pathway under hydrolytic stress.

Experimental Protocols

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating and quantifying Olaparib from its degradation products, including this compound.

Stability-Indicating UPLC Method
  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90-10% B

    • 8.1-10 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

This method effectively separates Olaparib from its degradation products, allowing for accurate quantification and stability assessment.

Visualized Pathways and Workflows

Olaparib's Mechanism of Action: PARP Inhibition

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR PAR Polymer (PARylation) PARP->PAR synthesizes Trapped_PARP PARP Trapping on DNA PARP->Trapped_PARP leads to Repair SSB Repair Proteins PAR->Repair recruits BER Base Excision Repair (BER) Repair->BER initiates BER->DNA_SSB resolves Olaparib Olaparib Olaparib->PARP inhibits Replication_Fork Replication Fork Stalling Trapped_PARP->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death

Caption: Mechanism of Olaparib via PARP inhibition and trapping.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Olaparib_Stock Olaparib Stock Solution Acid Acidic (HCl) Olaparib_Stock->Acid Base Basic (NaOH) Olaparib_Stock->Base Oxidative Oxidative (H₂O₂) Olaparib_Stock->Oxidative Thermal Thermal Olaparib_Stock->Thermal Photolytic Photolytic Olaparib_Stock->Photolytic UPLC UPLC-PDA Analysis Acid->UPLC Base->UPLC Oxidative->UPLC Thermal->UPLC Photolytic->UPLC Quant Quantification of Degradants UPLC->Quant

Caption: Workflow for the forced degradation study of Olaparib.

Conclusion

The stability of Olaparib is compromised under hydrolytic (both acidic and basic) and oxidative conditions, leading to the formation of degradation products, with this compound being a notable degradant under hydrolysis. The drug substance demonstrates greater stability against thermal and photolytic stress. The provided UPLC method is robust for monitoring the stability of Olaparib and quantifying its impurities, ensuring the quality and safety of the pharmaceutical product.

Determining the Relative Response Factor of N-Descyclopropanecarbaldehyde Olaparib in HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a measure of the difference in detector response between an impurity and the API at the same concentration under specific chromatographic conditions. It is calculated as the ratio of the response factor of the impurity to the response factor of the API. An RRF value is essential for accurately quantifying impurities without the need for an impurity standard in routine analysis.

Comparative Data for RRF Determination

ParameterOlaparib (API)N-Descyclopropanecarbaldehyde Olaparib (Impurity)
Chemical Structure C₂₄H₂₃FN₄O₃C₂₀H₁₉FN₄O₂
Molecular Weight 434.46 g/mol 366.39 g/mol
UV λmax To be determined experimentallyTo be determined experimentally
Linearity Range (µg/mL) e.g., 1 - 50 µg/mLe.g., 0.1 - 5 µg/mL
Calibration Curve Equation y = m₁x + c₁y = m₂x + c₂
Slope (m) To be determinedTo be determined
Correlation Coefficient (r²) > 0.999> 0.999
Response Factor (RF) Slope of the calibration curve (m₁)Slope of the calibration curve (m₂)
Relative Response Factor (RRF) -RRF = Slope of Impurity / Slope of API

Experimental Protocol for RRF Determination

A detailed methodology is crucial for the accurate determination of the RRF. Below is a comprehensive protocol for determining the RRF of this compound with respect to Olaparib using HPLC.

Materials and Reagents
  • Olaparib reference standard

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (e.g., Milli-Q)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

Chromatographic Conditions (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Time (min) | %B --- | --- 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectra of both compounds (e.g., 254 nm or an isosbestic point)

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Olaparib Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Olaparib reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the same solvent.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Olaparib and the impurity by diluting the stock solutions to cover the expected working range.

Analytical Procedure
  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject each of the calibration solutions for both Olaparib and this compound in triplicate.

  • Record the peak areas from the resulting chromatograms.

Data Analysis and RRF Calculation
  • Plot a calibration curve of peak area versus concentration for both Olaparib and the impurity.

  • Perform a linear regression analysis to obtain the slope of each calibration curve.

  • Calculate the RRF using the following formula: RRF = Slope of this compound / Slope of Olaparib

Workflow for RRF Determination

The following diagram illustrates the logical flow of the experimental process for determining the Relative Response Factor.

RRF_Determination_Workflow A Preparation of Standard Solutions B HPLC Analysis A->B Inject solutions C Data Acquisition (Peak Area vs. Concentration) B->C Record chromatograms D Generation of Calibration Curves C->D Plot data E Linear Regression Analysis (Determination of Slopes) D->E Analyze curves F Calculation of Relative Response Factor (RRF) E->F RRF = Slope_Impurity / Slope_API

Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).

Conclusion

While a pre-determined Relative Response Factor for this compound was not found in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol and utilizing the provided data structure, researchers and drug development professionals can accurately determine the RRF. This will enable the precise quantification of this impurity in Olaparib samples, contributing to the overall quality and safety of the drug product. The established RRF can then be confidently applied in routine quality control testing.

A Comparative Analysis of N-Descyclopropanecarbaldehyde Olaparib and Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of N-Descyclopropanecarbaldehyde Olaparib (B1684210), an analog of the potent PARP inhibitor Olaparib, against established PARP inhibitors currently in clinical use or advanced development. This document summarizes key performance data, details experimental methodologies for replication, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research directions.

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide evaluates N-Descyclopropanecarbaldehyde Olaparib in the context of four leading PARP inhibitors: Olaparib, Talazoparib, Rucaparib, and Niraparib. The comparative data presented herein is intended to provide researchers with a clear, data-driven overview of their relative performance in enzymatic and cellular assays.

Quantitative Performance Data

The following tables summarize the inhibitory activities of this compound and the benchmark PARP inhibitors. Data is presented for both enzymatic inhibition of PARP1 and PARP2 and cellular potency in representative cancer cell lines.

Table 1: Enzymatic Inhibition of PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound < 20 (HeLa cell derived PARP)Data not available
Olaparib5[1][2]1[1][2]
Talazoparib0.57[2]Data not available
Rucaparib0.8[3]0.5[3]
Niraparib3.8[4]2.1[4]

Table 2: Cellular Inhibitory Activity

CompoundCell LineGenotypeCellular IC50/EC50 (µM)
This compound DLD-1BRCA2 deficient0.2 (EC50)
OlaparibMDA-MB-436BRCA1 mutant~10-13
OlaparibCapan-1BRCA2 mutantData not available
OlaparibHCC1937BRCA1 mutant~96
TalazoparibW780Brca1-deficient0.0026
TalazoparibW0069Brca1-deficient0.011
TalazoparibBR58BRCA1 mutant, LOH~0.2
RucaparibUWB1.289BRCA1 mutant0.375
RucaparibPEO1BRCA2 mutantData not available
NiraparibPEO1BRCA2 mutant7.487
NiraparibUWB1.289BRCA1 mutant21.34
NiraparibMIA PaCa-2BRCA proficient26

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a representative method for determining the in vitro potency of inhibitors against the PARP1 enzyme.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+ (PARP1 substrate)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Test Inhibitors (dissolved in DMSO)

  • Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption (e.g., NAD/NADH-Glo™ Assay)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in PARP assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Plate Setup:

    • Blank wells: Assay buffer only.

    • Negative Control (No Inhibition): PARP1 enzyme, activated DNA, β-NAD+, and DMSO vehicle.

    • Positive Control (Maximal Inhibition): A known potent PARP1 inhibitor at a high concentration.

    • Test Wells: PARP1 enzyme, activated DNA, β-NAD+, and serial dilutions of the test inhibitor.

  • Assay Reaction:

    • Add assay buffer to all wells.

    • Add the diluted test inhibitors or DMSO vehicle to the appropriate wells.

    • Add the diluted PARP1 enzyme to all wells except the blank.

    • Add the activated DNA to all wells except the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Enzymatic Reaction: Add β-NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent (e.g., the components of the NAD/NADH-Glo™ Assay).

    • Incubate as per the detection kit's instructions to allow for signal development.

  • Data Acquisition: Measure the fluorescence (or luminescence) using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other wells.

    • Normalize the data to the controls (Negative control = 100% activity, Positive control = 0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., with and without BRCA mutations)

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • Test Inhibitors (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled multiwell plate at a pre-determined optimal density in complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test inhibitors in complete medium.

    • Remove the medium from the wells and add the medium containing the diluted inhibitors. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP traps on DNA NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 binds to catalytic site Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB Synthetic_Lethality Synthetic Lethality in HR-deficient cells DSB->Synthetic_Lethality

Caption: Signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_0 Cell-Based Assay Workflow start Start: Seed Cells in Microplate treatment Treat with Serial Dilutions of PARP Inhibitor start->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent lyse_stabilize Lyse Cells and Stabilize Signal add_reagent->lyse_stabilize read_plate Measure Luminescence lyse_stabilize->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End: Determine Cellular Potency analyze_data->end

Caption: A generalized workflow for determining the cellular IC50 of a PARP inhibitor.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of N-Descyclopropanecarbaldehyde Olaparib and Olaparib Waste

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling N-Descyclopropanecarbaldehyde Olaparib, an analogue of the PARP inhibitor Olaparib, must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As with its parent compound, this compound should be managed as a cytotoxic and hazardous agent, necessitating a comprehensive waste management plan from point of generation to final disposal.

Olaparib is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, even small quantities of waste containing this substance should never be discharged into drains, sewers, or watercourses.[1][2] The recommended disposal method for Olaparib waste is through an approved incineration plant.[1][2]

Immediate Safety and Handling Precautions

Due to the hazardous nature of these compounds, appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities. This includes, but is not limited to:

  • Gloves: Nitrile gloves suitable for handling chemicals.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

A systematic approach to waste segregation, containment, and disposal is crucial for ensuring safety and regulatory compliance.

1. Waste Identification and Segregation:

All materials that have come into contact with this compound or Olaparib must be considered hazardous waste. This includes:

  • Unused or expired bulk powder

  • Contaminated labware (e.g., vials, pipette tips, flasks)

  • Contaminated PPE (e.g., gloves, disposable lab coats)

  • Solutions containing the compounds

  • Spill cleanup materials

This cytotoxic waste must be segregated from other laboratory waste streams at the point of generation to prevent cross-contamination.[3][4]

2. Waste Containment and Labeling:

  • Solid Waste: Contaminated solids such as gloves, wipes, and plasticware should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[5] These containers are often color-coded (e.g., yellow with a purple lid for cytotoxic waste) to ensure proper identification.[3]

  • Liquid Waste: Aqueous and solvent-based solutions containing these compounds should be collected in separate, compatible, and shatter-resistant containers.[5][6] Never mix incompatible waste types.[5]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic," and should identify the specific chemical contents.[4][5] The date of waste accumulation should also be recorded.[7]

3. Storage:

Designated hazardous waste containers should be stored in a secure, well-ventilated area away from general laboratory traffic.[5] Secondary containment should be used to mitigate the impact of potential spills or leaks.[5]

4. Disposal:

The final disposal of this compound and Olaparib waste must be conducted by a licensed hazardous waste management company.[7] Do not attempt to dispose of this waste through standard laboratory trash or down the drain.[1][2] Follow your institution's specific procedures for arranging a hazardous waste pickup.

Hazard Classification and Transport

While Olaparib is classified as hazardous due to its ecotoxicity, it is not classified as dangerous for transport.[1][2]

Hazard CategoryDescription
Acute Aquatic Toxicity Toxic to aquatic life.
Chronic Aquatic Toxicity Toxic to aquatic life with long lasting effects.
Transport Not classified as dangerous goods for transport.

This table summarizes the primary hazards associated with Olaparib that are relevant to disposal. This compound should be handled with the same precautions.

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound and associated waste.

Workflow for Proper Disposal of this compound Waste cluster_0 Step 1: At the Bench cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generation of Waste (e.g., contaminated gloves, vials, solutions) B Segregate Cytotoxic Waste from other waste streams A->B C Place Solid Waste in Designated Labeled Container B->C D Collect Liquid Waste in Compatible Labeled Container B->D E Dispose of Sharps in Cytotoxic Sharps Container B->E F Store Sealed Containers in Secure, Ventilated Area C->F D->F E->F G Utilize Secondary Containment F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Transport to Approved Incineration Facility H->I

Caption: Procedural workflow for the safe disposal of cytotoxic waste.

References

Personal protective equipment for handling N-Descyclopropanecarbaldehyde Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Descyclopropanecarbaldehyde Olaparib. The following procedural steps are designed to ensure the safe handling and disposal of this potent research compound.

Compound Information:

  • CAS Number: 763111-47-3[1][2]

  • Molecular Formula: C₂₀H₁₉FN₄O₂[1][2][3]

  • Molecular Weight: 366.40[1][3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE)

Given that this compound is an analog of Olaparib, a potent Active Pharmaceutical Ingredient (API), and possesses an aldehyde functional group, stringent PPE protocols are mandatory.[4][5][6] The following table summarizes the required PPE.

PPE CategoryItemMaterial/SpecificationRationale
Respiratory Protection Air-purifying respirator or air-supplying respiratorNIOSH-approved with appropriate cartridges for organic vapors and particulates.Aldehyde vapors can be toxic upon inhalation, causing respiratory irritation.[7][8]
Hand Protection Chemical-resistant glovesNitrile or Butyl rubber, elbow-length recommended.Provides protection against skin contact with aldehyde solutions.[7] Latex and polyvinyl chloride are not recommended.[7]
Eye and Face Protection Splash-proof safety goggles and a full-face shieldANSI Z87.1 certified.Protects against splashes and airborne particles that can cause serious eye irritation.[7][8]
Body Protection Disposable gown or lab coatMade of a low-linting material like Tyvek®.Prevents contamination of personal clothing and skin.[9][10]
Foot Protection Closed-toe shoes and disposable shoe covers---Standard laboratory practice to protect from spills.

Operational Plan: Handling Procedures

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[11][12]

2. Weighing and Aliquoting:

  • Handle the compound in its solid form within a containment device (e.g., powder containment hood or glove box).

  • Use dedicated spatulas and weighing vessels.

  • Prepare solutions within the fume hood. A recommended solvent is DMSO.[3][13]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent unprotected personnel from entering.

  • For small spills, use an absorbent material or a spill pillow to soak up the substance.[14]

  • Neutralization with a sodium bisulfite solution can be considered for aldehyde spills before cleanup.[14]

  • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Wash hands and any exposed skin with soap and water immediately after handling.[7][14]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not dispose of it down the drain.[8]

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh Compound in Containment prep_area->handling_weigh handling_solution Prepare Solution in Fume Hood handling_weigh->handling_solution emergency_spill Follow Spill Protocol handling_weigh->emergency_spill emergency_exposure Follow Exposure Protocol (e.g., eye wash, safety shower) handling_weigh->emergency_exposure cleanup_decon Decontaminate Work Area and Equipment handling_solution->cleanup_decon handling_solution->emergency_spill handling_solution->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decon->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of potent compounds.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.